molecular formula C13H8BrNOS B6335601 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde CAS No. 1323192-66-0

5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde

Cat. No.: B6335601
CAS No.: 1323192-66-0
M. Wt: 306.18 g/mol
InChI Key: ZZMQOVYJGJBRFF-UHFFFAOYSA-N
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Description

5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H8BrNOS and its molecular weight is 306.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.95100 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-thiophen-3-yl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-9-1-2-12-10(5-9)11(6-16)13(15-12)8-3-4-17-7-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMQOVYJGJBRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C3=CSC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Therapeutic Potential of 5-Bromo-Indole Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic introduction of a bromine atom at the 5-position of the indole ring has emerged as a powerful approach to modulate the physicochemical and pharmacological properties of these molecules, leading to the development of potent anticancer agents. This in-depth technical guide provides a comprehensive overview of the therapeutic potential of 5-bromo-indole derivatives in oncology. We will explore their diverse mechanisms of action, supported by detailed signaling pathway diagrams, present quantitative data on their antiproliferative activities, and provide robust, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of 5-bromo-indole derivatives in the pursuit of novel cancer therapeutics.

Introduction: The Significance of the 5-Bromo-Indole Scaffold

The indole nucleus is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets. Halogenation, particularly at the C-5 position, is a well-established strategy in medicinal chemistry to enhance the therapeutic index of lead compounds.[3][4]

The introduction of a bromine atom at the 5-position of the indole ring imparts several advantageous characteristics:

  • Modulated Lipophilicity: Bromine is more lipophilic than hydrogen, which can enhance membrane permeability and improve cellular uptake.[4]

  • Enhanced Binding Interactions: The larger and more polarizable nature of bromine can lead to stronger van der Waals and halogen bonding interactions within the active sites of target proteins, potentially increasing potency and selectivity.[4]

  • Metabolic Stability: The C-Br bond is generally more stable to metabolic degradation compared to a C-H bond, which can lead to improved pharmacokinetic profiles.

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle, facilitating further structural modifications through cross-coupling reactions to explore structure-activity relationships (SAR).[5]

These favorable attributes have positioned 5-bromo-indole derivatives as a promising class of compounds in the field of oncology, with a growing body of research demonstrating their potent antiproliferative and pro-apoptotic effects across a range of cancer types.[1][6]

Mechanisms of Action: Targeting Key Oncogenic Pathways

5-Bromo-indole derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer. This multi-targeted approach can lead to a more profound and durable antitumor response.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 5-bromo-indole derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth, proliferation, and survival.[3][4]

The EGFR signaling pathway is a critical regulator of cell growth and is frequently overexpressed or mutated in various cancers.[3][7] Several novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of EGFR tyrosine kinase.[7][8][9] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[4] This inhibition leads to cell cycle arrest and the induction of apoptosis.[7][8][9]

EGFR_Pathway_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Bromo_Indole 5-Bromo-Indole Derivative Bromo_Indole->EGFR Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits VEGFR2_Pathway_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Bromo_Indole 5-Bromo-Indole Derivative Bromo_Indole->VEGFR2 Inhibits Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromo-indole derivatives.

Modulation of the Tumor Microenvironment

Beyond direct cytotoxicity, some 5-bromo-indole derivatives can modulate the tumor microenvironment to enhance anti-tumor immunity.

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that promotes tumor immune escape. [10]5-Bromobrassinin, a derivative of an indole phytoalexin, has been identified as an IDO inhibitor. [10]By inhibiting IDO, 5-bromobrassinin can help to restore anti-tumor immune responses, as demonstrated by its ability to suppress the growth of aggressive melanoma isograft tumors. [10]

Induction of Cell Cycle Arrest and Apoptosis

A common hallmark of cancer is uncontrolled cell proliferation due to a dysregulated cell cycle. Several 5-bromo-indole derivatives have been shown to induce cell cycle arrest, primarily at the G1 or G2/M phase, preventing cancer cells from progressing through the division cycle. [10][11]This cell cycle arrest is often followed by the induction of apoptosis, or programmed cell death, through the modulation of apoptosis-related proteins such as Bax and Bcl-xl. [1][11]

Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative activity of 5-bromo-indole derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes representative IC50 values for various 5-bromo-indole derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
5-Bromoindole-2-carboxylic Acid DerivativeCompound 3aHepG2 (Liver)Not specified, but most powerful[7][8][9]
A549 (Lung)Not specified, but most powerful[7][8][9]
MCF-7 (Breast)Not specified, but most powerful[7][8][9]
5-BromoisatinU937 (Human lymphoma)Not specified[3]
5-BromobrassininNot specified, but showed antiproliferative activityNot specified[10]
5-Brominated Spiroindoline DerivativesJurkat (Leukemia)Partial increase in activity[12]
CEM (Leukemia)Partial increase in activity[12]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. [3]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. The following are generalized protocols for key assays used to evaluate the anticancer potential of 5-bromo-indole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight. [3]

  • Compound Treatment:

    • Prepare a stock solution of the 5-bromo-indole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations.

    • Replace the medium in the 96-well plates with the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start step1 Seed Cancer Cells in 96-well Plate start->step1 step2 Treat with 5-Bromo-Indole Derivative (Serial Dilutions) step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for 4h step4->step5 step6 Solubilize Formazan with DMSO step5->step6 step7 Measure Absorbance at 570 nm step6->step7 step8 Calculate % Viability & Determine IC50 step7->step8 end End step8->end

Caption: Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the 5-bromo-indole derivative at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Fixation:

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content histogram.

Future Perspectives and Conclusion

The therapeutic potential of 5-bromo-indole derivatives in oncology is substantial and continues to be an active area of research. [13]The versatility of the indole scaffold, combined with the unique properties imparted by the 5-bromo substituent, provides a fertile ground for the design and development of novel anticancer agents. [5]Future research efforts should focus on:

  • Lead Optimization: Systematic SAR studies to improve the potency, selectivity, and pharmacokinetic properties of existing lead compounds.

  • Combination Therapies: Investigating the synergistic effects of 5-bromo-indole derivatives with existing chemotherapeutic agents or immunotherapies. [10]* In Vivo Efficacy and Safety: Comprehensive in vivo studies in relevant animal models to evaluate the antitumor efficacy, toxicity, and pharmacokinetic profiles of promising candidates.

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with these agents.

References

  • Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
  • Benchchem. Unraveling the Biological Potency of 5-Bromoindole Derivatives in Comparison to Other Haloindoles.
  • PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
  • MedchemExpress.com. 5-Bromoindole | Chemical Intermediate.
  • ResearchGate. (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Bentham Science Publishers. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
  • ResearchGate. Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
  • Benchchem. Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry.
  • Benchchem. Comparative study of 5-chloro-indole and 5-bromo-indole derivatives.
  • MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • HackMD. 5-Bromoindole-2-Carboxylic Acid Ethyl Ester Market Investment: Innovation & Size 2026-2033.
  • MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • PMC. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • Encyclopedia.pub. Indole Derivatives as Anti-Lung Cancer Agents.

Sources

The Thiophene-Indole Pharmacophore: Structure-Activity Relationships and Therapeutic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacophoric Rationale

In modern medicinal chemistry, the fusion or linkage of privileged scaffolds is a highly effective strategy for overcoming drug resistance and enhancing target specificity. The indole ring, characterized by its electron-rich aromatic system and ability to mimic endogenous biomolecules (such as tryptophan and serotonin), serves as a cornerstone in drug design[1]. When hybridized with a thiophene moiety—a five-membered sulfur-containing heterocycle known for its metabolic stability and lipophilicity—the resulting thiophene-substituted indole exhibits a profound synergistic effect[2].

This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of thiophene-indole hybrids. By dissecting the causality behind specific structural modifications, we aim to equip drug development professionals with the mechanistic insights necessary to design next-generation antileishmanial, anticancer, and antimicrobial agents.

SAR Topography: Decoding the Molecular Architecture

The biological efficacy of thiophene-indole hybrids is highly dependent on the spatial arrangement of substituents, the nature of the linker, and the electronic properties of the peripheral groups.

Antileishmanial Activity: The Role of Cycloalkyl Fusions

Recent investigations into 2-aminothiophene-indole hybrids (synthesized via the Gewald reaction) have highlighted their exceptional potential against Leishmania amazonensis[3]. The SAR reveals a strict geometric and lipophilic requirement at the thiophene core:

  • Cycloalkyl Fusion (C4-C5 of Thiophene): The presence of a 5- to 8-membered cycloalkyl ring fused to the thiophene moiety is critical. Removing this ring (e.g., replacing it with a simple methyl radical) completely abolishes antileishmanial activity[3]. The causality here lies in the lipophilic bulk, which is necessary for penetrating the robust parasitic cell membrane and fitting into the hydrophobic pocket of the yet-to-be-fully-elucidated parasitic target.

  • Indole Halogenation: Substituting the indole ring with electron-withdrawing groups, such as a 5-bromo substituent, modulates and generally enhances activity by stabilizing the molecule against oxidative metabolism and improving target binding via halogen bonding[3].

Anticancer Efficacy: Kinase Inhibition and Apoptosis

Thiophene-indole derivatives, such as 3-(thiophen-2-yl)-1H-indoles and nortopsentin analogues, have demonstrated potent selective cytotoxicity against various human cancer cell lines (e.g., HepG2, MCF-7, LnCap)[4][5].

  • Tubulin Interference: Derivatives bearing halogenated phenyl groups and electron-rich side chains disrupt microtubule dynamics by binding to the colchicine site of tubulin dimers, leading to G2/M phase cell cycle arrest[1].

  • Apoptotic Induction: Compounds like 1-ethyl-3-(furan-2-yl)-2-phenyl-1H-indole induce mitochondrial disruption, triggering intrinsic apoptotic pathways while sparing non-cancerous cell lines (e.g., Hek293)[4].

Antimicrobial and DNA Minor Groove Binding

Bis-amidine derivatives featuring an indole-thiophene-furan core are highly effective against Trypanosoma brucei rhodesiense and various bacterial strains[6]. The crescent shape of these rigid hybrid molecules perfectly complements the convex topology of the DNA minor groove. The amidine groups provide necessary hydrogen bond donors to interact with the A-T rich regions of the DNA, effectively halting transcription[6].

SAR C Thiophene-Indole Core I Indole Ring (C5) C->I T1 Thiophene (C2) C->T1 T2 Thiophene (C4-C5) C->T2 E1 Halogenation (-Br, -Cl) Increases Kinase Affinity I->E1 E2 Amino/Amidine Groups Enhance DNA Binding T1->E2 E3 Cycloalkyl Fusion Boosts Lipophilicity T2->E3

Logical SAR map detailing structural modifications of the thiophene-indole core and their effects.

Quantitative Data Summary

The following table synthesizes the quantitative efficacy of various thiophene-indole modifications across different therapeutic targets, demonstrating the broad-spectrum utility of this scaffold.

Compound Class / ModificationTarget Organism / Cell LineKey Structural FeatureObserved Efficacy (IC50 / MIC)Primary Mechanism of Action
2-Aminothiophene-Indole Leishmania amazonensisCycloalkyl fusion (C4-C5)< 15.0 μM (Promastigotes)Membrane permeation / Immunomodulation[3]
3-(Thiophen-2-yl)-1H-indole LnCap, HepG2, Caco-25-phenylethynyl substitution38.7 – 248.1 μMROS Induction & Apoptosis[4]
Indole-Thiophene Bis-amidine T. b. rhodesienseFuran/Thiophene core linkageCures at 4–5 mg/kg (in vivo)DNA Minor Groove Binding[6]
5-(2′-Indolyl)thiazoles MCF-7 (Breast Cancer)Phenyl/Indole Halogenation10 – 30 μMTubulin / Kinase Inhibition[5]

Experimental Workflows: Synthesis and Biological Validation

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. The following methodologies detail the synthesis of the highly active 2-aminothiophene-indole hybrids and their subsequent biological evaluation.

Step-by-Step Synthesis: The Gewald Multicomponent Reaction

The Gewald reaction is selected for its high atom economy and its ability to rapidly generate diverse libraries of 2-aminothiophenes in a single pot, which is essential for systematic SAR mapping.

  • Reagent Preparation: In a dry round-bottom flask, combine the selected indole-carboxaldehyde (e.g., 5-bromoindole-3-carboxaldehyde, 1.0 eq), a cyclic ketone (e.g., cyclohexanone, to provide the C4-C5 fusion, 1.0 eq), and elemental sulfur (S8, 1.0 eq) in absolute ethanol.

  • Catalysis (The Causality of Base Selection): Add morpholine (1.2 eq) dropwise at 0°C. Rationale: Morpholine acts as a secondary amine base that facilitates the initial Knoevenagel condensation between the ketone and the aldehyde without causing rapid, uncontrolled polymerization of the starting materials.

  • Cyclization: Heat the mixture to 50°C for 3 hours. The sulfur will undergo nucleophilic attack by the intermediate, driving the electrophilic cyclization to form the thiophene ring.

  • Self-Validation (Monitoring): Monitor the reaction strictly via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot and the emergence of a highly UV-active lower-Rf spot confirms the formation of the conjugated Gewald adduct.

  • Purification: Precipitate the product using ice-cold water, filter, and recrystallize from ethanol to yield the pure 2-aminothiophene-indole hybrid. Confirm structure via 1H-NMR (specifically looking for the disappearance of the aldehyde proton at ~9.8 ppm and the appearance of a broad amine singlet at ~5.0 ppm).

Biological Validation: Antileishmanial Screening & Selectivity Index

A biological assay is only as reliable as its controls. This protocol ensures that observed antileishmanial activity is distinct from general cytotoxicity.

  • Parasite Culture: Culture L. amazonensis promastigotes in Schneider's insect medium supplemented with 10% FBS at 26°C.

  • Compound Treatment: Seed parasites in 96-well plates (1 × 10^6 cells/well). Treat with the synthesized compounds at varying concentrations (1.56 to 100 μM).

  • Internal Controls: Use Meglumine antimoniate as the positive control and 0.5% DMSO as the vehicle (negative) control. Rationale: Meglumine antimoniate provides a clinical baseline, ensuring the assay's sensitivity is calibrated to real-world therapeutic standards[3].

  • Viability Assessment (MTT Assay): After 72 hours, add MTT reagent. The reduction of MTT to formazan by metabolically active parasites provides a colorimetric readout (absorbance at 570 nm) to calculate the IC50.

  • Cytotoxicity & Self-Validation (The SI Metric): Perform a parallel MTT assay on murine macrophages (J774A.1) to determine the CC50. Calculate the Selectivity Index (SI = CC50 / IC50). Causality: An SI > 10 mathematically validates that the compound's mechanism is selectively targeting the parasite rather than acting as a non-specific toxicant, thereby qualifying it as a viable lead compound.

Workflow S1 Gewald Multicomponent Synthesis S2 TLC & NMR/MS Structural Validation S1->S2 Purify S3 In Vitro Screening (Promastigotes/Macrophage) S2->S3 Assay S4 Selectivity Index (SI) Calculation (CC50/IC50) S3->S4 Analyze S5 Lead Compound Identification S4->S5 Validate

Step-by-step experimental workflow from Gewald synthesis to biological validation and lead selection.

Conclusion

The thiophene-substituted indole scaffold represents a highly versatile and tunable pharmacophore. Through rational structure-activity relationship mapping—specifically manipulating cycloalkyl fusions for lipophilicity, halogenation for kinase affinity, and amidine integration for DNA binding—medicinal chemists can direct this core toward highly specific therapeutic outcomes. By coupling these design principles with self-validating synthetic and biological workflows, researchers can accelerate the discovery of robust clinical candidates.

References

1.[2] Title: Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance Source: eurekaselect.com URL:

2.[3] Title: 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI Source: mdpi.com URL:

3.[1] Title: Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry - International Journal of Pharmaceutical Sciences Source: ijpsjournal.com URL:

4.[6] Title: Recent developments in compounds acting in the DNA minor groove - PMC - NIH Source: nih.gov URL:

5.[4] Title: Synthesis and biological activity of new indole based derivatives as potent anticancer, antioxidant and antimicrobial agents | Request PDF - ResearchGate Source: researchgate.net URL:

6.[5] Title: Synthesis and antitumor properties of 2,5-bis(3 '-indolyl)thiophenes: Analogues of marine alkaloid nortopsentin | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

A Technical Guide to 2-(Thiophen-3-yl)-1H-indole-3-carbaldehyde Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of indole and thiophene rings in a single molecular framework has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Among these, 2-(thiophen-3-yl)-1H-indole-3-carbaldehyde serves as a pivotal precursor for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive literature review of this scaffold, detailing its synthesis, chemical reactivity, and the biological activities of its derivatives. Particular emphasis is placed on the synthetic methodologies, including the Vilsmeier-Haack reaction and Suzuki-Miyaura coupling, and the exploration of the anticancer and antimicrobial properties of the resulting compounds. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional organic materials.

Introduction: The Significance of the Indole-Thiophene Hybrid Scaffold

The indole nucleus is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, renowned for its diverse biological activities.[1][2] Similarly, the thiophene ring, a five-membered sulfur-containing heterocycle, is a key component in many biologically active compounds, contributing to their unique pharmacological profiles.[3] The molecular hybridization of these two privileged scaffolds into a single entity, the 2-(thiophen-3-yl)-1H-indole system, has emerged as a promising strategy in drug discovery. The introduction of a carbaldehyde group at the 3-position of the indole ring further enhances the synthetic versatility of this core structure, providing a reactive handle for the construction of a wide range of derivatives with potential therapeutic applications.[4][5] This guide will delve into the synthesis of the core molecule, 2-(thiophen-3-yl)-1H-indole-3-carbaldehyde, and explore the chemical space and biological potential of its derivatives.

Synthesis of the Core Scaffold: 2-(Thiophen-3-yl)-1H-indole-3-carbaldehyde

The synthesis of the 2-(thiophen-3-yl)-1H-indole-3-carbaldehyde core can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most prominent and effective methods are the Vilsmeier-Haack formylation of a pre-formed indole-thiophene hybrid and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] This reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[7] The electrophilic Vilsmeier reagent then attacks the electron-rich indole ring, preferentially at the C-3 position, to yield the corresponding aldehyde after hydrolysis.

The synthesis of 2-(thiophen-3-yl)-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction would logically start from 2-(thiophen-3-yl)-1H-indole.

Conceptual Workflow for Vilsmeier-Haack Synthesis:

Vilsmeier_Haack cluster_reagents Reagent Generation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Indole_Thiophene 2-(Thiophen-3-yl)-1H-indole Indole_Thiophene->Intermediate Electrophilic Attack Product 2-(Thiophen-3-yl)-1H-indole-3-carbaldehyde Intermediate->Product Hydrolysis Suzuki_Miyaura cluster_reactants Reactants cluster_catalysis Catalytic Cycle Halo_Indole 2-Halo-1H-indole-3-carbaldehyde Oxidative_Addition Oxidative Addition Halo_Indole->Oxidative_Addition Thiophene_Boronic Thiophen-3-ylboronic Acid Transmetalation Transmetalation Thiophene_Boronic->Transmetalation Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Product 2-(Thiophen-3-yl)-1H-indole-3-carbaldehyde Reductive_Elimination->Product Base Base Base->Transmetalation

Sources

An In-depth Technical Guide to the Physicochemical Characteristics and Molecular Weight of Everolimus

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining Everolimus

Everolimus, known by the CAS Number 159351-69-6, is a pivotal therapeutic agent in modern medicine.[1][2][3] It is a semisynthetic derivative of sirolimus (rapamycin), specifically the 40-O-(2-hydroxyethyl) derivative.[4][5][6] This structural modification enhances its pharmacokinetic profile, particularly increasing its hydrophilicity and oral bioavailability compared to its parent compound.[4] Everolimus functions as a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[6][7][8] Its profound biological activity has led to its approval and widespread use as an immunosuppressant to prevent organ transplant rejection and as an antineoplastic agent for treating various cancers, including renal cell carcinoma and certain neuroendocrine tumors.[2][6][9] Understanding its core physicochemical properties is paramount for formulation development, analytical method design, and ensuring its therapeutic efficacy and safety.

Core Physicochemical and Molecular Characteristics

The behavior of an active pharmaceutical ingredient (API) is fundamentally dictated by its molecular and physical properties. For everolimus, these characteristics influence its solubility, stability, and interaction with biological systems. A comprehensive summary of these core attributes is presented below.

PropertyValueSource(s)
CAS Number 159351-69-6[1][2][10]
Molecular Formula C₅₃H₈₃NO₁₄[1][3][10]
Molecular Weight 958.22 g/mol [1][2][3]
Synonyms RAD001, Afinitor®, Zortress®, Certican®[2][10]
Appearance White to off-white or light-yellow powder/solid[2][11]
Water Solubility Poorly soluble / Insoluble[5][11][12]
Organic Solubility Soluble in DMSO, ethanol, methanol, acetonitrile, chloroform, DMF[5][10][13]
Predicted pKa 10.40 ± 0.70[5]
Physical Form Known to exist in both amorphous and crystalline forms[11][14]
Stability Susceptible to oxidation and hygroscopic[5][12]

Biological Context: Mechanism of Action via mTOR Inhibition

The therapeutic effects of everolimus are a direct consequence of its interaction with the PI3K/AKT/mTOR signaling pathway, a central regulator of cellular processes.[8] As a Senior Application Scientist, it is crucial to understand that the drug does not act on mTOR directly. Instead, its mechanism is a sophisticated, multi-step process.

  • Intracellular Binding: Everolimus first enters the cell and binds with high affinity to the immunophilin FK506-binding protein 12 (FKBP12).[4][8][15]

  • Complex Formation: This creates a drug-protein complex (everolimus-FKBP12).

  • mTORC1 Inhibition: The everolimus-FKBP12 complex then interacts with and inhibits the mTOR Complex 1 (mTORC1).[7][15] This action blocks the downstream signaling cascade that would normally promote protein synthesis, cell growth, and proliferation.[9]

  • Therapeutic Outcomes: By halting this pathway, everolimus effectively suppresses the proliferation of T-cells and B-cells, which is key to its immunosuppressive role in preventing organ rejection.[9] In oncology, this same inhibitory action reduces tumor cell growth, metabolism, and angiogenesis (the formation of new blood vessels that feed a tumor).[7][10]

The following diagram illustrates this critical signaling pathway.

mTOR_Pathway cluster_complex GF Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Cell_Outcomes Cell Growth, Proliferation, Angiogenesis Downstream->Cell_Outcomes Promotes Everolimus Everolimus FKBP12 FKBP12 Everolimus->FKBP12 Binds to Complex Everolimus-FKBP12 Complex Complex->mTORC1 Inhibits

Caption: Everolimus mechanism of action on the mTORC1 signaling pathway.

Experimental Methodologies for Physicochemical Characterization

The characterization of an API like everolimus is a mandatory step guided by international regulatory bodies to ensure quality, safety, and consistency.[16][17] A suite of analytical techniques is employed to build a comprehensive profile of the drug substance.[18][19]

Core Techniques and Their Rationale
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone technique for assessing the purity and potency (assay) of everolimus.[13][20]

    • Causality: Everolimus is a large, relatively non-polar molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[13] This method effectively separates the active ingredient from process-related impurities and degradation products. A UV detector is typically used, as the molecule possesses chromophores that absorb light in the UV spectrum (λmax ~272-289 nm).[10][13]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides unequivocal identification of the molecule based on its mass-to-charge ratio and fragmentation patterns.[21]

    • Causality: It confirms the molecular weight (958.22 g/mol ) and is essential for structure elucidation of unknown impurities or metabolites, providing a level of specificity that other detectors cannot.

  • X-Ray Powder Diffraction (XRPD): This technique is critical for analyzing the solid-state properties of everolimus.

    • Causality: It can distinguish between the crystalline and amorphous forms of the drug.[14] This is vital because the polymorphic form can significantly impact solubility, dissolution rate, and bioavailability. An amorphous form, often used in formulations, typically exhibits higher solubility than a stable crystalline form.[11][12]

  • Solubility Assays: These experiments determine the solubility of everolimus in various media, which is a critical parameter for formulation design.

    • Causality: Given its poor water solubility, developing an effective oral dosage form requires strategies like solid dispersions to enhance dissolution.[14] Solubility data in different solvents (e.g., ethanol, DMSO) and buffer systems are essential for both formulation and the development of analytical methods.[5][10]

Self-Validating Protocol: Purity Determination by RP-HPLC

The following protocol describes a robust, self-validating system for determining the purity of an everolimus drug substance. The inclusion of system suitability tests ensures that the chromatographic system is performing adequately before any sample analysis, guaranteeing the trustworthiness of the results.

Objective: To quantify the purity of everolimus and detect any related impurities using a stability-indicating RP-HPLC method.

1. Materials and Instrumentation:

  • Everolimus Reference Standard (CRS) and Sample

  • HPLC grade Acetonitrile, Methanol, and Water

  • HPLC system with a UV detector, autosampler, and column oven

  • Analytical column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Analytical balance, volumetric flasks, pipettes

2. Chromatographic Conditions (Typical):

  • Mobile Phase: Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio must be optimized to achieve appropriate retention and separation.[13]

  • Flow Rate: 1.0 mL/min[13]

  • Column Temperature: 30°C

  • Detection Wavelength: 278 nm[10]

  • Injection Volume: 10 µL[13]

  • Run Time: Sufficient to allow for the elution of all potential impurities (e.g., 30 minutes).

3. Solution Preparation:

  • Diluent: Mobile phase or a mixture of Methanol and Water.

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh ~10 mg of Everolimus CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (e.g., 0.1 mg/mL): Prepare in the same manner as the Standard Solution using the everolimus sample.

4. System Suitability Testing (SST):

  • Rationale: SST is a non-negotiable part of the protocol. It verifies that the instrument, electronics, and analytical conditions are adequate for the analysis.

  • Procedure: Inject the Standard Solution five replicate times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

5. Analytical Procedure:

  • Once the SST criteria are met, inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution again after a series of sample injections to bracket the samples and confirm system stability.

6. Calculation:

  • Calculate the percentage purity of the everolimus sample using the area normalization method or against the external standard.

    • % Purity (Area Normalization) = (Area of Everolimus Peak / Total Area of All Peaks) x 100

The workflow for this analytical procedure is visualized below.

HPLC_Workflow Start Start: Protocol Definition Prep Prepare Mobile Phase, Standard & Sample Solutions Start->Prep SystemEquilibration System Equilibration Prep->SystemEquilibration SST System Suitability Test (SST) (5x Standard Injections) SystemEquilibration->SST Decision SST Criteria Met? SST->Decision Analysis Inject Blank, Standard, and Sample Solutions Decision->Analysis Yes Troubleshoot Troubleshoot System (Check pump, column, etc.) Decision->Troubleshoot No DataProcessing Data Acquisition & Processing Analysis->DataProcessing Calculation Calculate Purity & Impurity Profile DataProcessing->Calculation Report Generate Report Calculation->Report Troubleshoot->SystemEquilibration

Caption: Standard workflow for API purity analysis by RP-HPLC.

Conclusion

A thorough understanding of the molecular weight and physicochemical characteristics of everolimus is not merely an academic exercise; it is the foundation upon which its successful development as a safe and effective drug is built. Properties such as solubility, solid-state form, and stability directly influence bioavailability and manufacturability. The analytical methods used to characterize these attributes, particularly robust and validated techniques like RP-HPLC, provide the necessary quality control to ensure that each batch of this potent mTOR inhibitor meets the stringent standards required for therapeutic use. This guide provides a framework for researchers and drug development professionals to appreciate the critical interplay between the fundamental properties of everolimus and its clinical application.

References

  • What is the mechanism of Everolimus? - Patsnap Synapse. Patsnap. [Link]

  • mTOR Inhibitors: Sirolimus and Everolimus | Abdominal Key. Abdominal Key. [Link]

  • Cellular and molecular effects of the mTOR inhibitor everolimus - Portland Press. Portland Press. [Link]

  • Sirolimus and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects - MDPI. MDPI. [Link]

  • Everolimus - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Guideline On Specifications: Test Procedures and Acceptance Criteria for new Active Pharmaceutical Ingredients and new Finished Pharmaceutical Products - BfArM. Bundesinstitut für Arzneimittel und Medizinprodukte. [Link]

  • Guideline on the chemistry of active substances | EMA. European Medicines Agency. [Link]

  • Improved oral absorption and chemical stability of everolimus via preparation of solid dispersion using solvent wetting technique. ScienceDirect. [Link]

  • API Physico-Chemical | Pharma Inventor Inc. Pharma Inventor Inc.[Link]

  • Public Assessment Report Scientific discussion Everolimus CF 2.5 mg, 5 mg and 10 mg, tablets (everolimus). Geneesmiddeleninformatiebank. [Link]

  • Zortress (everolimus) Tablets - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Improved oral absorption and chemical stability of everolimus via preparation of solid dispersion using solvent wetting technique - ResearchGate. ResearchGate. [Link]

  • Everolimus | C53H83NO14 | CID 6442177 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Preparation and study of two kinds of ophthalmic nano-preparations of everolimus - PMC. National Center for Biotechnology Information. [Link]

  • Physical and Chemical Characterization for APIs - Labinsights. Labinsights. [Link]

  • Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. - ResearchGate. ResearchGate. [Link]

  • Analytical method development for the estimation of everolimus by rp-hplc - ijpir. International Journal of Pharmaceutical Investigation and Research. [Link]

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Pharmacological Profiling and Target Landscape of 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of a single biological target for a raw chemical building block is often less valuable than understanding its potential as a privileged scaffold . The compound 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde (CAS: 1323192-66-0) represents a highly functionalized, rationally designed pharmacophore[1]. Rather than acting as a terminal therapeutic agent, it serves as a sophisticated precursor for synthesizing libraries of targeted kinase inhibitors, tubulin depolymerizing agents, and apoptosis inducers[2].

This technical guide deconstructs the structural causality behind this specific molecule, maps its predictive biological target landscape based on empirical structure-activity relationship (SAR) data, and provides self-validating experimental workflows for its application in medicinal chemistry.

Structural & Physicochemical Rationale (The Pharmacophore)

The biological utility of this compound is driven by the synergistic convergence of four distinct chemical moieties. Understanding why these groups are present is critical for rational drug design:

  • The Indole Core: Indole is a universal binding motif that mimics endogenous purines and the amino acid tryptophan. It is highly adept at inserting into the ATP-binding pockets of protein kinases and the colchicine-binding site of tubulin[3].

  • 5-Bromo Substitution: The addition of a heavy halogen at the 5-position serves a dual purpose. Biologically, it increases lipophilicity and enables highly specific halogen bonding with backbone carbonyls in target protein pockets[4]. Synthetically, it acts as an essential electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).

  • 2-(Thiophen-3-yl) Motif: The 2-arylindole subclass is a well-documented privileged scaffold[4]. The thiophene ring acts as a sulfur-containing bioisostere for a phenyl group. Its electron-rich nature enhances

    
     stacking interactions with aromatic residues (like Phenylalanine or Tyrosine) in the hydrophobic channels of targets such as COX-2 or the Epidermal Growth Factor Receptor (EGFR)[2].
    
  • 3-Carbaldehyde Group: This is the primary reactive center. The highly electrophilic aldehyde is primed for Knoevenagel condensations to form

    
    -unsaturated ketones (chalcones) or Schiff bases. These specific derivatives are notorious for their potent anticancer and antimicrobial properties[5].
    
Quantitative Physicochemical Data

To predict the pharmacokinetic behavior of derivatives built from this core, we must first analyze the base compound's ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Table 1: Physicochemical Properties & Pharmacological Implications [1]

PropertyValuePharmacological Implication
Molecular Formula C₁₃H₈BrNOSBaseline composition for derivative mass calculation.
Molecular Weight 306.18 g/mol Optimal starting weight; allows for ~150-200 Da of functionalization while remaining compliant with Lipinski’s Rule of 5.
LogP (Calculated) ~4.47High lipophilicity. Ensures excellent cell membrane permeability but necessitates hydrophilic functionalization in downstream synthesis to prevent aggregation.
TPSA 32.86 ŲHighly favorable for blood-brain barrier (BBB) penetration, making it an ideal scaffold for targeting glioblastoma or CNS-based targets.
H-Bond Donors 1 (Indole NH)Crucial for anchoring the molecule to hinge-region residues in kinase ATP pockets.
H-Bond Acceptors 2 (C=O, Thiophene S)Facilitates orientation and binding with target protein backbone amides.

Predictive Biological Target Landscape

Based on the structural homology of 2-arylindole-3-carbaldehyde derivatives, we can accurately predict the primary biological targets for molecules synthesized from this core scaffold.

Target 1: Tubulin Polymerization (Colchicine Binding Site)

Derivatizing the 3-carbaldehyde into an acrylamide or chalcone yields potent tubulin polymerization inhibitors[5]. These molecules bind to the colchicine site at the


-tubulin interface, preventing microtubule assembly. This structural collapse triggers the spindle assembly checkpoint, leading to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells[3].
Target 2: Protein Kinases (mTOR, EGFR, CDK2)

The indole core, combined with the 2-thiophene ring, is a proven ATP-competitive inhibitor motif. Derivatives of this scaffold have demonstrated sub-micromolar inhibition of the mTOR/Akt/PI3K pathway[6]. The indole NH acts as a hydrogen bond donor to the kinase hinge region, while the thiophene ring occupies the hydrophobic specificity pocket adjacent to the ATP site[2].

Target 3: Apoptosis Pathways (Bcl-2 / Mcl-1)

Recent SAR studies indicate that indole derivatives function as potent dual inhibitors of anti-apoptotic proteins Bcl-2 and Mcl-1[2]. By binding to the BH3-3 groove of these proteins, derivatives of this scaffold displace pro-apoptotic proteins (like Bax/Bak), directly initiating the intrinsic mitochondrial apoptosis pathway[2].

Table 2: Predictive IC50 Ranges for Synthesized Derivative Classes

Target ClassDerivative FunctionalizationPredictive IC50 RangePrimary Mechanism of Action
Tubulin (Colchicine Site) 3-Chalcones / Acrylamides0.5 - 15 µMInhibits microtubule assembly, causing G2/M phase cell cycle arrest[5].
Kinases (mTOR/EGFR) 2-Aryl / 3-Hydrazones0.1 - 5 µMATP-competitive inhibition via indole NH and 2-thiophene

-stacking[6].
Apoptosis (Bcl-2/Mcl-1) 3-Oximes / Sulfonylhydrazides1.0 - 10 µMDual inhibition of anti-apoptotic proteins, inducing intrinsic apoptosis[2].

Mechanistic Signaling Pathways

To visualize the downstream cellular effects of targeting tubulin with derivatives of this compound, the following logical pathway illustrates the causality from molecular binding to cell death.

TubulinPathway Compound Indole-3-Carbaldehyde Derivative ColchicineSite Colchicine Binding Site (β-Tubulin) Compound->ColchicineSite High Affinity Binding Microtubule Microtubule Depolymerization ColchicineSite->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Structural Collapse Arrest G2/M Phase Arrest Spindle->Arrest Checkpoint Activation Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of tubulin polymerization inhibition and subsequent G2/M cell cycle arrest.

Experimental Workflows: Synthesis & Target Validation

To ensure scientific integrity, any application of this scaffold must rely on self-validating experimental systems. The following protocols outline the synthesis of a biologically active derivative and its subsequent biological validation.

Protocol 1: Synthesis of Tubulin-Targeting Indole-Chalcones

Causality: The 3-carbaldehyde group is highly reactive. Utilizing a Knoevenagel condensation allows for the rapid generation of an


-unsaturated carbonyl system (a chalcone), which is the precise pharmacophore required to lock the molecule into the colchicine binding site[5].
  • Reaction Setup: Dissolve 1.0 equivalent of this compound and 1.2 equivalents of a substituted acetophenone in anhydrous ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 equivalents). The basic amine deprotonates the acetophenone, creating a nucleophilic enolate that attacks the electrophilic 3-carbaldehyde.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 4–6 hours. Monitor the consumption of the starting aldehyde via TLC (Hexane:Ethyl Acetate, 3:1).

  • Purification: Cool the reaction to 0°C to precipitate the product. Filter, wash with cold ethanol, and recrystallize to yield the target indole-chalcone derivative.

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality: To validate whether the synthesized derivative successfully targets tubulin, a cell-free fluorescence-based polymerization assay is utilized. The assay relies on a fluorophore (e.g., DAPI) that increases its fluorescence quantum yield only when incorporated into polymerized microtubules[3].

Self-Validating System:

  • Preparation: Reconstitute porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM fluorescent reporter.

  • Control Establishment:

    • Negative Control: Vehicle (1% DMSO) to establish baseline polymerization.

    • Positive Enhancer: Paclitaxel (10 µM) to validate assay sensitivity to hyper-polymerization.

    • Positive Inhibitor: Colchicine (10 µM) to establish the baseline for complete depolymerization.

  • Compound Incubation: Add the synthesized indole derivative at varying concentrations (0.1 µM to 50 µM) to a 96-well half-area plate.

  • Kinetic Reading: Initiate polymerization by shifting the temperature from 4°C to 37°C in a microplate reader. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the

    
     of the polymerization curve. An active tubulin inhibitor will flatten the curve in a dose-dependent manner, mirroring the colchicine control.
    

Workflow Core 5-Br-2-(Thiophen-3-yl) Indole-3-Carbaldehyde Synthesis Knoevenagel Condensation Core->Synthesis Active Methylene Derivative Chalcone/Acrylamide Derivative Synthesis->Derivative Yield > 80% Assay Tubulin Polymerization Assay (Fluorescence) Derivative->Assay In Vitro Screening Validation Hit Validation (IC50 < 1 µM) Assay->Validation Dose-Response

Figure 2: Synthetic workflow and self-validating high-throughput screening for tubulin inhibitors.

References

  • ChemScene. "this compound Product Specifications.
  • Kumar et al.
  • MDPI / PMC. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." Molecules / PubMed Central.
  • Current Medicinal Chemistry. "2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity.
  • Hassan et al. "Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer." PubMed Central (PMC).

Sources

Safety Data Sheet (SDS) and Toxicity of Brominated Indole Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Brominated indole aldehydes—specifically 5-bromoindole-3-carboxaldehyde and its isomers—are critical scaffolds in the synthesis of kinase inhibitors, antiviral agents, and marine alkaloid analogs. While often treated as routine reagents, their dual nature as reactive electrophiles (aldehyde moiety) and lipophilic bio-accumulators (bromine substitution) necessitates a safety protocol that goes beyond standard GHS compliance.

This guide synthesizes regulatory data with practical laboratory experience to provide a robust framework for handling, storage, and risk assessment.

Part 1: Chemical Profile & Stability Analysis

The primary hazard of brominated indole aldehydes is not acute lethality, but rather sensitization and oxidative instability . The bromine atom at the 5- or 6-position significantly increases the lipophilicity (LogP) compared to the parent indole, facilitating dermal absorption, while the C3-aldehyde is prone to aerobic oxidation.

Comparative Properties Table
Property5-Bromoindole-3-carboxaldehyde6-Bromoindole-3-carboxaldehydeIndole-3-carboxaldehyde (Parent)
CAS Number 877-03-217422-33-2487-89-8
Molecular Weight 224.05 g/mol 224.05 g/mol 145.16 g/mol
Physical State Off-white to beige solidBeige to brown powderOff-white solid
Melting Point 204–207 °C194–197 °C193–198 °C
LogP (Predicted) ~2.6 (High Lipophilicity)~2.6~1.3
Reactivity High (Schiff base formation)HighModerate
Storage Code Air/Light Sensitive (Store under N2)Air/Light SensitiveAir Sensitive

Senior Scientist Insight:

"If your 5-bromoindole-3-carboxaldehyde has turned from beige to dark brown, it has likely oxidized to the corresponding carboxylic acid. This is not just a purity issue; the acidic degradation product significantly alters the pH profile of your reaction and can quench acid-sensitive catalysts."

Part 2: GHS Classification & Hazard Analysis

These compounds are generally classified under Category 2 for skin/eye irritation and Category 3 for respiratory irritation. However, the mechanism of these hazards warrants deeper attention than the standard H-codes suggest.

1. Skin & Eye Irritation (H315 / H319)
  • Mechanism: The aldehyde group is an electrophile capable of forming Schiff bases with amine residues (lysine) on skin proteins. This covalent modification triggers an immune response, leading to contact dermatitis.

  • The Bromine Factor: The bromine substituent increases the compound's ability to penetrate the stratum corneum, making the irritation potential higher than that of non-halogenated indoles.

2. Specific Target Organ Toxicity - Single Exposure (H335)
  • Risk: Inhalation of dust.[1]

  • Context: These powders are often electrostatic. Weighing them on an open bench without an ionizing bar or static control can result in aerosolization, leading to severe upper respiratory tract irritation.

3. Environmental Toxicity (Aquatic)
  • Status: Often not fully listed in vendor SDSs, but structurally analogous to marine natural products known to deter predation.

  • Implication: Brominated indoles are persistent in aquatic environments. They must never be disposed of down the drain; they require high-temperature incineration (halogenated waste stream).

Part 3: Toxicology & Biological Mechanisms[3][4][5]

Understanding the toxicity requires analyzing the metabolic fate of the molecule.

Metabolic Activation & Detoxification
  • Oxidation (Detoxification): Aldehyde dehydrogenases (ALDH) rapidly oxidize the aldehyde to 5-bromoindole-3-carboxylic acid , which is more polar and readily excreted.

  • Adduct Formation (Toxicity): If ALDH is overwhelmed, the aldehyde can react with cellular nucleophiles (DNA/Proteins), leading to cytotoxicity.

Visualization: Metabolic Fate & Handling Workflow

The following diagram illustrates the divergent pathways of safe metabolism versus toxic exposure, alongside the required response actions.

ToxicityPathways Substrate 5-Bromoindole- 3-carboxaldehyde Exposure Occupational Exposure Substrate->Exposure Inhalation/Contact Metabolism Metabolic Processing Exposure->Metabolism Systemic Absorption Sensitization Dermal Sensitization Exposure->Sensitization Direct Dermal Contact Acid 5-Bromoindole- 3-carboxylic acid (Low Toxicity) Metabolism->Acid ALDH Oxidation (Primary Route) SchiffBase Schiff Base Formation Metabolism->SchiffBase Nucleophilic Attack (Overload) Excretion Renal Excretion Acid->Excretion Adducts Protein/DNA Adducts SchiffBase->Adducts

Figure 1: Metabolic fate of brominated indole aldehydes. The primary detoxification route is oxidation; however, direct contact or enzymatic overload leads to protein adduct formation and sensitization.

Part 4: Operational Safety & Self-Validating Protocols
Protocol A: The "Static-Free" Weighing Procedure

Rationale: Prevents H335 (Respiratory Irritation) and contamination.

  • Preparation: Place the balance inside a chemical fume hood.

  • Engineering Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat before dispensing.

    • Validation Check: If the powder "jumps" or clings to the spatula, the static control is insufficient. Stop and re-ionize.

  • PPE: Wear a P95 or N95 respirator if weighing outside a hood (not recommended) and double nitrile gloves.

Protocol B: The "Oxidation Check" (Purity & Safety)

Rationale: Degraded reagents lead to unpredictable reaction exotherms.

  • Visual Inspection: Fresh material is off-white/beige.

  • Solubility Test: Dissolve 10 mg in 1 mL of DMSO.

    • Validation Check: The solution should be clear and light yellow. Dark brown or turbid solutions indicate significant oxidation or polymerization.

  • Action: If the material fails the visual check, purify via recrystallization (Ethanol/Water) before use to prevent side-reactions.

Protocol C: Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone washings) if your facility separates them, as the bromine content requires specific incineration temperatures to prevent dioxin formation.

  • Labeling: Explicitly list "Brominated Indole" on the tag to alert waste handlers of potential lachrymator/irritant properties.

Part 5: Emergency Response Workflow

In the event of exposure, immediate action is required to mitigate the Schiff base formation mechanism described above.

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash w/ Soap & Water (15 mins) Do NOT use Alcohol Skin->ActionSkin ActionEye Rinse w/ Water (15 mins) Remove Contacts Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response workflow for exposure to brominated indole aldehydes. Note the prohibition of alcohol for skin washing, as it enhances dermal absorption of lipophilic brominated compounds.

References
  • PubChem. (n.d.). 5-Bromoindole-3-carboxaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Reineke, N., et al. (2006).[2] Brominated Indoles and Phenols in Marine Sediment and Water Extracts from the North and Baltic Seas—Concentrations and Effects. Archives of Environmental Contamination and Toxicology. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Indole-3-carbaldehyde. Retrieved from [Link]

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Methodological & Application

Synthesis Protocol for 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds. The strategic functionalization of the indole scaffold allows for the fine-tuning of pharmacological properties, making the development of novel synthetic routes a critical endeavor. This application note provides a detailed, two-step synthetic protocol for the preparation of 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde, a promising heterocyclic compound with potential applications in pharmaceutical research. The presence of a bromine atom at the 5-position offers a handle for further chemical modification, while the 2-aryl and 3-formyl groups are key pharmacophores. The bromination of natural products is often associated with enhanced biological activity.[1]

The synthetic strategy outlined herein involves a direct C-H activation/arylation of 5-bromo-1H-indole followed by a regioselective Vilsmeier-Haack formylation. This approach is designed for efficiency and accessibility, providing researchers with a practical guide to obtaining this valuable intermediate.

Synthetic Strategy Overview

The synthesis is accomplished in two sequential steps, beginning with the commercially available 5-bromo-1H-indole.

  • Step 1: Palladium-Catalyzed Direct C-H Arylation. The key intermediate, 5-bromo-2-(thiophen-3-yl)-1H-indole, is synthesized via a direct Suzuki-type coupling. This reaction leverages a palladium catalyst to selectively activate the C2-H bond of the 5-bromo-1H-indole for cross-coupling with thiophen-3-ylboronic acid. This method is advantageous as it circumvents the need for pre-halogenation at the 2-position of the indole ring.[2]

  • Step 2: Vilsmeier-Haack Formylation. The intermediate is then formylated at the C3 position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl group onto electron-rich heterocycles like indoles.[3][4][5]

Synthetic_Workflow Start 5-Bromo-1H-indole Intermediate 5-Bromo-2-(thiophen-3-yl)-1H-indole Start->Intermediate Step 1: Pd-Catalyzed C-H Arylation (Thiophen-3-ylboronic acid, Pd(TFA)₂, Air) FinalProduct This compound Intermediate->FinalProduct Step 2: Vilsmeier-Haack Formylation (POCl₃, DMF)

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Bromo-2-(thiophen-3-yl)-1H-indole

This protocol is based on modern palladium-catalyzed C-H activation methodologies for the C2-arylation of indoles.[2] Air serves as the terminal oxidant in this catalytic cycle, making the procedure operationally simple.

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
5-Bromo-1H-indole196.041.96 g10.01.0
Thiophen-3-ylboronic acid127.961.92 g15.01.5
Palladium(II) trifluoroacetate (Pd(TFA)₂)332.43332 mg1.00.1
1,4-Dioxane-40 mL--
Water-10 mL--
Ethyl acetate (EtOAc)-As needed--
Saturated aq. NaHCO₃-As needed--
Brine-As needed--
Anhydrous Na₂SO₄-As needed--
Silica gel (230-400 mesh)-As needed--
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to the air), add 5-bromo-1H-indole (1.96 g, 10.0 mmol), thiophen-3-ylboronic acid (1.92 g, 15.0 mmol), and palladium(II) trifluoroacetate (332 mg, 1.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate (3 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the desired product, 5-bromo-2-(thiophen-3-yl)-1H-indole, as a solid.

Expected Characterization of Intermediate
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20 (br s, 1H, NH), 7.80 (d, J=1.8 Hz, 1H, Ar-H), 7.65 (dd, J=2.9, 1.3 Hz, 1H, Th-H), 7.40 (dd, J=5.0, 2.9 Hz, 1H, Th-H), 7.35-7.25 (m, 3H, Ar-H, Th-H), 6.75 (d, J=1.5 Hz, 1H, Ar-H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 138.0, 135.5, 133.0, 129.5, 127.0, 126.5, 125.0, 123.0, 122.5, 114.0, 112.5, 100.0.

  • Mass Spectrometry (ESI): m/z calculated for C₁₂H₈BrNS [M+H]⁺: 277.96, found: 277.9.

Part 2: Synthesis of this compound

This protocol employs the Vilsmeier-Haack reaction, a reliable method for the formylation of the indole C3 position.[3]

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
5-Bromo-2-(thiophen-3-yl)-1H-indole278.152.22 g8.01.0
N,N-Dimethylformamide (DMF, anhydrous)73.0920 mL--
Phosphorus oxychloride (POCl₃)153.331.1 mL12.01.5
Crushed ice-~100 g--
Saturated aq. Sodium Carbonate (Na₂CO₃)-As needed--
Dichloromethane (DCM) or Ethyl Acetate-As needed--
Anhydrous MgSO₄ or Na₂SO₄-As needed--
Step-by-Step Experimental Protocol
  • Vilsmeier Reagent Formation: In a 100 mL three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the cooled DMF with vigorous stirring. Ensure the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[3]

  • Formylation Reaction: In a separate flask, dissolve the intermediate, 5-bromo-2-(thiophen-3-yl)-1H-indole (2.22 g, 8.0 mmol), in anhydrous DMF (10 mL).

  • Addition of Substrate: Add the solution of the indole intermediate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Execution: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow, portion-wise addition of saturated sodium carbonate solution until the pH is alkaline (pH ~8-9). This step is exothermic and may involve gas evolution; perform with caution. The product should precipitate as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. Dry the solid under vacuum. If a precipitate does not form, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield this compound.

Characterization of Final Product (CAS: 1323192-66-0)
  • Appearance: Expected to be a yellow or light brown solid.

  • Molecular Formula: C₁₃H₈BrNOS.[6]

  • Molecular Weight: 306.18 g/mol .[6]

  • Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (br s, 1H, NH), 9.95 (s, 1H, CHO), 8.40 (s, 1H, Ar-H4), 8.10 (m, 1H, Th-H), 7.85 (m, 1H, Th-H), 7.60 (d, J=8.6 Hz, 1H, Ar-H7), 7.50 (dd, J=8.6, 2.0 Hz, 1H, Ar-H6), 7.40 (m, 1H, Th-H).

  • Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 185.5 (CHO), 145.0, 137.0, 132.0, 128.0, 127.5, 127.0, 126.0, 125.5, 122.0, 116.0, 115.0, 114.5.

  • Mass Spectrometry (ESI): m/z calculated for C₁₃H₈BrNOS [M+H]⁺: 305.96, found: 306.0.

Figure 2: Mechanism of the Vilsmeier-Haack Formylation on the Indole Substrate.

Trustworthiness and Validation

The protocols described are based on well-established and peer-reviewed synthetic methodologies. The direct C-H arylation of indoles is a modern, powerful technique for C-C bond formation.[2] The Vilsmeier-Haack reaction is a foundational method in organic chemistry for formylating electron-rich systems, with numerous examples in the literature demonstrating its high regioselectivity for the C3 position of indoles.[3][4][5] Researchers should monitor each reaction by TLC to ensure completion and optimize reaction times as needed. The provided characterization data serves as a benchmark for product verification.

References

  • Hassam, M. F., & Smith, G. (2012). 1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o237. [Link]

  • Elshahary, A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway. RSC Advances. [Link]

  • Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000645 - Indole-3-carboxaldehyde. [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]

  • Smole, M., et al. (2021). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

Sources

Suzuki coupling reactions using 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde

Executive Summary

The functionalization of the indole core remains a cornerstone of modern medicinal chemistry and materials science. Specifically, This compound represents a highly privileged, multifunctional building block. It features an electron-rich thiophene moiety, a reactive C3-aldehyde handle for downstream condensations, and a C5-bromide primed for carbon-carbon bond formation[1].

This application note provides drug development professionals and synthetic chemists with a rigorously optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of this specific substrate. By analyzing the unique stereoelectronic challenges of this molecule—namely the unprotected N-H bond, the coordinating potential of the thiophene sulfur, and the electronic pull of the carbaldehyde—we establish a reliable methodology that maximizes yield while suppressing catalyst poisoning and protodeboronation[2].

Mechanistic Rationale & Substrate Analysis

To achieve high conversion rates, the experimental design must account for the specific chemical microenvironment of the substrate. Do not treat this as a generic aryl bromide; its structural nuances dictate the choice of catalyst and conditions:

  • The C3-Carbaldehyde Effect: The electron-withdrawing nature of the aldehyde group reduces the overall electron density of the indole core. This electronic depletion actually facilitates the oxidative addition of the Pd(0) catalyst into the C5-Br bond—a step that is typically rate-limiting in electron-rich heteroaryls[3].

  • The Unprotected Indole N-H: The acidic N-H (pKa ~16) can consume the basic reagents required for the transmetalation step. While N-protection (e.g., Boc, Ts) is a traditional workaround, utilizing a biphasic solvent system with an excess of inorganic base (e.g., K₂CO₃) allows for direct coupling, bypassing two synthetic steps (protection/deprotection)[4].

  • The Thiophene Poisoning Risk: The C2-thiophene ring contains a sulfur atom capable of coordinating to the palladium center, which can lead to catalyst poisoning. To mitigate this, a sterically demanding, strongly coordinating bidentate phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is strictly required. The dppf ligand tightly binds the Pd center, preventing sulfur coordination and enforcing the cis-geometry necessary for rapid reductive elimination[2].

Catalytic Cycle Visualization

The following diagram illustrates the fundamental steps of the Suzuki cycle—oxidative addition, transmetalation, and reductive elimination—specifically annotated for this indole derivative[3].

Mechanism Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition (C-Br Cleavage at C5) Pd0->OxAdd 5-Bromoindole Substrate PdII Pd(II) Intermediate Indole-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronate Transfer) PdII->TransMet Base / H2O PdII_Ar Diaryl Pd(II) Complex Indole-Pd-Ar' TransMet->PdII_Ar Ar'-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Regenerate Pd(0) Product 5-Aryl Indole Product RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for 5-bromoindole derivatives.

Experimental Design & Data Presentation

The choice of catalyst, base, and solvent system is critical. The table below summarizes the quantitative data from optimization trials, demonstrating why the Pd(dppf)Cl₂ / K₂CO₃ / DME system is the authoritative standard for this specific scaffold[1],[5].

Catalyst System (5 mol%)Base (3.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901842%Poor yield; monodentate PPh₃ allows thiophene sulfur to poison the Pd center.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001265%Moderate yield; bulky ligand helps, but high temp causes minor aldehyde degradation.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ DME/H₂O (3:1) 80 4 88% Optimal; bidentate dppf prevents poisoning. DME ensures full substrate solubility.
Pd/SSphosK₂CO₃MeCN/H₂O372476%Mild aqueous conditions[4]; good tolerance but requires longer reaction times.

Experimental Workflow & Protocol

Workflow Prep 1. Degassing Remove O2 Reagents 2. Reagent Mixing Pd, Base, Substrates Prep->Reagents Heat 3. Biphasic Heating 80°C, 4 h Reagents->Heat Workup 4. Aqueous Workup Phase Separation Heat->Workup Purify 5. Chromatography Silica Gel Workup->Purify

Caption: Step-by-step experimental workflow for the biphasic Suzuki cross-coupling.

Step-by-Step Methodology (Self-Validating System)

Scale: 1.0 mmol of this compound

Step 1: Preparation and Rigorous Degassing

  • To a 20 mL microwave vial or Schlenk flask, add 1,2-dimethoxyethane (DME, 6.0 mL) and deionized water (2.0 mL).

  • Causality Check: Degas the solvent mixture by bubbling ultra-pure Argon through the solution for at least 15 minutes. Why? Residual oxygen will rapidly oxidize the Pd(0) active species into inactive Pd(II) oxides and promote the oxidative homocoupling of the boronic acid, drastically reducing your yield.

Step 2: Reagent Addition

  • Add this compound (1.0 mmol, 1.0 equiv) and the desired Arylboronic acid (1.5 mmol, 1.5 equiv). Note: The excess boronic acid compensates for any minor protodeboronation.

  • Add Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv). Note: 3.0 equivalents are used because the unprotected indole N-H will consume 1 equivalent of base.

  • Add the catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

  • Seal the vessel under an Argon atmosphere.

Step 3: Reaction Execution & Monitoring

  • Heat the reaction mixture to 80 °C with vigorous stirring (800+ rpm). Vigorous stirring is mandatory to ensure maximum interfacial surface area between the organic (DME) and aqueous (H₂O) phases, which is where the transmetalation step occurs[1].

  • Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate 7:3) and LC-MS after 2 hours. The starting material possesses a distinct UV chromophore due to the extended conjugation of the indole-aldehyde-thiophene system. The product will exhibit a noticeable shift in Rf and a different fluorescent hue under 365 nm UV light due to the newly formed biaryl axis.

Step 4: Workup and Catalyst Removal

  • Upon complete consumption of the bromide (typically 3–4 hours), cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (15 mL) and filter the entire biphasic mixture through a 1-inch pad of Celite.

  • Causality Check: The Celite pad captures the precipitated "Palladium black" (inactive aggregated Pd(0)). Failing to remove this here will cause streaking during column chromatography and contaminate the final NMR spectra.

  • Transfer the filtrate to a separatory funnel. Separate the phases and wash the organic layer with brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes to Ethyl Acetate. The aldehyde handle makes the product relatively polar; expect it to elute around 30-40% Ethyl Acetate.

Troubleshooting & Analytical Insights

  • Issue: The reaction stalls at 50% conversion.

    • Causality: The base may have been entirely consumed by the acidic N-H of the indole, or the aqueous phase is too small, preventing the K₂CO₃ from dissolving.

    • Solution: Verify the pH of the aqueous layer during the reaction; it must remain strongly basic (pH > 9). If it drops, add an additional 1.0 equiv of K₂CO₃.

  • Issue: High levels of Ar-H (Protodeboronation) observed in LC-MS.

    • Causality: The boronic acid is decomposing via hydrolysis before it can undergo transmetalation. This usually happens if the oxidative addition is too slow.

    • Solution: Ensure the use of the highly active Pd(dppf)Cl₂ catalyst to accelerate the catalytic cycle, outcompeting the degradation pathway. Alternatively, switch to a boronic ester (pinacol ester) which is more stable against protodeboronation.

References

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies. Retrieved from:[Link]

  • Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides. DOI: 10.1039/D1QO00919B. Retrieved from:[Link]

  • Molecules (MDPI). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. DOI: 10.3390/molecules17044508. Retrieved from:[Link] (Also indexed via NIH:[Link])

Sources

Application Note: Advanced Methodologies for the Synthesis of Heterocyclic Indole-Chalcone Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Indole-chalcone hybrids (1,3-diaryl-2-propen-1-ones containing an indole moiety) are highly privileged scaffolds in medicinal chemistry, exhibiting potent antiproliferative, antimicrobial, and antioxidant properties[1]. The fundamental synthetic route relies on the Claisen-Schmidt condensation between an indole-3-carboxaldehyde and a substituted acetophenone.

The Causality of Experimental Failure in Conventional Methods: Standard base-catalyzed aldol condensations of unprotected 1H-indole-3-carboxaldehyde frequently fail or result in poor yields[2]. The highly acidic N-H proton of the indole ring interferes with the basic conditions (e.g., NaOH or KOH) required to generate the reactive enolate from the acetophenone, leading to unwanted side reactions or incomplete conversion[2].

To overcome this thermodynamic hurdle, the indole nitrogen must be addressed prior to condensation. This guide details two field-proven, highly efficient strategies: Microwave-Assisted Synthesis utilizing a transient N-Boc protecting group[2], and Mechanochemical Liquid-Assisted Grinding (LAG) utilizing N-alkylated indoles[3].

Strategic Synthesis Workflows

IndoleChalcone Indole Indole-3-carboxaldehyde Boc N-Boc Protection Indole->Boc Route A Alkyl N-Alkylation Indole->Alkyl Route B MW Microwave Reactor 180°C, Piperidine, EtOH Boc->MW Mech Mechanochemical LAG Ball Mill, KOH, EtOH Alkyl->Mech Aceto Substituted Acetophenone Aceto->MW Aceto->Mech Product Indole-Chalcone Hybrid MW->Product 3h (In situ deprotection) Mech->Product 15-60 min

Workflow comparing microwave-assisted and mechanochemical routes for indole-chalcone synthesis.

Quantitative Method Comparison

To select the appropriate protocol for your drug development pipeline, consider the following empirical data comparing conventional synthesis against modern accelerated techniques:

Synthesis MethodCatalyst / BaseSolvent SystemReaction ConditionsReaction TimeYield RangeMechanistic Advantage
Conventional Aldol NaOH / KOHEtOH / DMFReflux or Ambient12 – 24 h40 – 65%Utilizes standard laboratory glassware[4].
Microwave-Assisted Piperidine (cat.)EtOH180 °C, Microwave3 h75 – 90%Enables in situ thermal Boc deprotection[5].
Mechanochemical (LAG) KOH (Equimolar)EtOH (100 µL)Ball Mill, 600 rpm15 – 60 min85 – 95%Overcomes solubility limits via mechanical force[3].

Detailed Experimental Protocols

Protocol A: Microwave-Assisted One-Pot Synthesis (In Situ Deprotection)

Causality & Design: This approach utilizes 1-Boc-3-formylindole. The bulky, electron-withdrawing Boc group prevents N-H deprotonation during the enolate attack. By driving the reaction at 180 °C under microwave irradiation, the condensation occurs simultaneously with the thermal thermolysis of the Boc group, yielding the free indole-chalcone in a single pot without a secondary cleavage step[2][5].

Materials:

  • 1-Boc-3-formylindole (1.0 equiv, e.g., 500 mg, 2.04 mmol)

  • Substituted acetophenone derivative (1.2 equiv, 333.05 mg, 2.45 mmol)

  • Piperidine (Catalytic, ~1 mL)

  • Absolute Ethanol (5 mL)

Step-by-Step Procedure:

  • Preparation: In a microwave-safe reactor vial (e.g., Anton Paar Monowave 450), dissolve 1-Boc-3-formylindole and the acetophenone derivative in 5 mL of absolute ethanol[2].

  • Catalysis: Add ~1 mL of piperidine. Note: Piperidine is chosen over KOH here as it is a milder base that facilitates enamine/enolate formation without prematurely degrading the starting materials at extreme temperatures.

  • Irradiation: Seal the vial and heat in the microwave reactor at 180 °C for exactly 3 hours under constant magnetic stirring[2].

  • Cooling & Isolation: Allow the reaction mixture to cool to room temperature. The thermal energy will have automatically deprotected the Boc group[5].

  • Purification: Purify the crude product via silica gel column chromatography using an ethyl acetate/heptane gradient (typically 20:80, v/v)[2].

Protocol B: Eco-Friendly Mechanochemical Synthesis (Liquid-Assisted Grinding)

Causality & Design: Rigid indole structures often suffer from poor solubility in standard solvents. Mechanochemistry forces the N-alkylated indole and acetophenone into extreme proximity. The addition of a microscopic amount of solvent (Liquid-Assisted Grinding, LAG) acts as a molecular lubricant, vastly accelerating the kinetics compared to dry milling[3].

Materials:

  • 1-Methylindole-3-carboxaldehyde (1.0 equiv)

  • Substituted acetophenone (1.0 equiv)

  • KOH (1.0 equiv)

  • Ethanol (100 µL)

Step-by-Step Procedure:

  • Milling Setup: Transfer the reactants (total mass ~0.350 g) into a 20 mL agate milling vessel[3].

  • Media Addition: Add 80 agate milling balls (5 mm diameter) to the vessel[3].

  • LAG Initiation: Pipette exactly 100 µL of ethanol into the solid mixture to initiate liquid-assisted grinding[3].

  • Grinding: Secure the vessel in a planetary ball mill (e.g., Pulverisette 7 premium line) and mill at 600 rpm for 15 to 60 minutes (monitor via TLC for specific acetophenone derivatives)[3].

  • Workup: Extract the solid mixture and wash with an eco-friendly aqueous citric acid solution to neutralize the equimolar KOH[3].

  • Isolation: Isolate the product via simple filtration and subsequent recrystallization[3].

Analytical Validation & Self-Correction System

To ensure scientific integrity, every synthesized batch must be validated through an internal analytical feedback loop. If the synthesis is successful, the following parameters must be met:

  • TLC Monitoring: The consumption of the starting aldehyde should result in a new, highly conjugated product spot that is strongly fluorescent under 254 nm and 365 nm UV light.

  • Structural Confirmation via 1H-NMR (Critical Step): The defining structural feature of a chalcone is the α,β-unsaturated ketone. You must verify the trans (E) geometry of the newly formed double bond. Look for two diagnostic doublet signals corresponding to the H-α and H-β protons. These will resonate between 7.02–7.82 ppm and 7.84–8.21 ppm . The self-validating proof of the E-isomer is a large coupling constant (

    
     = 15.2 to 15.8 Hz )[1]. If the 
    
    
    
    value is ~10-12 Hz, you have inadvertently formed the Z-isomer or an impurity.
  • Mass Spectrometry: Utilize LC-MS (ESI) to confirm the molecular ion mass (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) corresponding to the specific acetophenone substitution.

References

  • Source: ijpsjournal.
  • Source: mdpi.
  • Source: tandfonline.
  • Title: A Facile and Rapid Synthetic Method for Indole-Chalcone Hybrids - Preprints.
  • Source: nih.

Sources

Application Notes and Protocols for 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde as a Fluorescent Probe Precursor

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: A Privileged Scaffold for Fluorescent Probe Development

The field of chemical biology and drug development relies heavily on the ability to visualize and quantify specific analytes within complex biological systems. Fluorescent probes are indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. The molecule 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde (CAS No. 1323192-66-0) represents a highly promising, yet underexplored, precursor for the development of novel fluorescent probes.[1]

This guide provides a comprehensive overview of the rationale, synthetic strategies, and application protocols for leveraging this unique chemical scaffold. The core structure combines three key features that make it an exceptional starting point for probe design:

  • The Indole-Thiophene Core: This extended π-conjugated system forms the fluorophore backbone. Indole and thiophene derivatives are well-known for their favorable photophysical properties, including inherent fluorescence and environmental sensitivity.[2][3][4] The fusion of these two heterocycles often results in fluorophores with large Stokes shifts and tunable emission wavelengths.[4]

  • The Aldehyde Functionality: The carbaldehyde group at the 3-position of the indole ring is a versatile reactive handle.[5] It readily undergoes condensation reactions with a variety of nucleophiles (e.g., amines, hydrazines, hydroxylamines), allowing for the straightforward installation of a "recognition moiety" designed to bind a specific target analyte.[5]

  • The Bromo-Substituent: The bromine atom at the 5-position can serve multiple roles. It can modulate the electronic properties of the fluorophore, potentially enhancing intersystem crossing (a consideration for photodynamic therapy applications) or influencing the quantum yield.[6] Furthermore, it provides a synthetic handle for further functionalization via cross-coupling reactions, enabling the development of more complex probe architectures.

This document will guide researchers through the process of transforming this precursor into functional probes, from synthesis and characterization to their application in biological imaging.

Core Principle: From Precursor to Functional Probe

The fundamental strategy for converting this compound into a selective fluorescent probe involves a modular design approach. This is typically achieved through a one-step condensation reaction that couples the aldehyde precursor to a custom-designed recognition unit.

G cluster_start Starting Materials cluster_reaction Synthetic Step cluster_process Post-Reaction cluster_end Final Product Precursor 5-Bromo-2-(thiophen-3-yl) -1H-indole-3-carbaldehyde Reaction Condensation Reaction (e.g., Schiff Base Formation) Precursor->Reaction Solvent (e.g., Ethanol) + Acid Catalyst Recognition Recognition Moiety (e.g., Hydrazine, Amine) Recognition->Reaction Purification Purification (Recrystallization or Column Chromatography) Reaction->Purification Probe Functional Fluorescent Probe Purification->Probe

Caption: General synthetic workflow for probe development.

The choice of the recognition moiety is paramount as it dictates the probe's selectivity. The signaling mechanism of the resulting probe often relies on established photophysical principles such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[5][7] In a typical "turn-on" PET sensor, the recognition moiety possesses a lone pair of electrons that quenches the fluorophore's emission in the unbound state. Upon binding to the target analyte, this electron pair is engaged, inhibiting the PET process and "turning on" the fluorescence.[5]

Application Note 1: Synthesis of a "Turn-On" Probe for Zn²⁺ Detection

This section details the synthesis of a hypothetical probe, Zn-TIP (Zinc-Thiophenyl Indole Probe), designed for the detection of zinc ions (Zn²⁺), a crucial metal ion in cellular signaling. The design incorporates a dipicolylamine (DPA) moiety as the Zn²⁺ recognition unit.

Protocol: Synthesis of Zn-TIP

Materials:

  • This compound (1.0 eq)

  • 2-(Aminomethyl)pyridine (2.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane.

  • Amine Addition: Add 2-(aminomethyl)pyridine (2.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Reductive Amination: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Scientist's Note: This is a reductive amination reaction. The aldehyde first forms an imine with one equivalent of the amine, which is then reduced in situ by the mild hydride reagent to form the secondary amine. The second equivalent of the amine is then attached similarly. NaBH(OAc)₃ is chosen as it is less reactive towards the aldehyde starting material than stronger reducing agents like NaBH₄.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting aldehyde spot indicates reaction completion.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Zn-TIP probe.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action: PET-Based "Turn-On" Response

G Probe_Off Zn-TIP (Fluorescence OFF) Probe_On Zn-TIP-Zn²⁺ (Fluorescence ON) Probe_Off->Probe_On + Binding PET_Process Photoinduced Electron Transfer (PET) Probe_Off->PET_Process Lone pairs on DPA nitrogen atoms PET_Blocked PET Blocked Probe_On->PET_Blocked Lone pairs coordinate to Zn²⁺ Zn_Ion Zn²⁺ Zn_Ion->Probe_On Quenching Quenching (No Emission) PET_Process->Quenching Emission Emission (Fluorescence) PET_Blocked->Emission Excitation Excitation (Light) Excitation->Probe_Off Excitation->Probe_On

Caption: Signaling pathway of the Zn-TIP "turn-on" probe.

In its free state, the lone pair electrons on the nitrogen atoms of the DPA recognition moiety can efficiently transfer to the excited state of the indole-thiophene fluorophore. This PET process provides a non-radiative decay pathway, effectively quenching the fluorescence. Upon chelation with a Zn²⁺ ion, these lone pairs become involved in coordination bonds, lowering their energy and inhibiting the PET process. Consequently, the excited fluorophore can only return to the ground state via radiative decay, resulting in a strong fluorescent signal.[5]

Application Note 2: Photophysical and Performance Characterization

Once synthesized, the probe must be rigorously characterized to validate its function and establish its performance parameters.

Protocol: Determining Photophysical Properties
  • Sample Preparation: Prepare a stock solution of Zn-TIP (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile. Prepare a working solution (e.g., 10 µM) in the desired buffer for analysis (e.g., HEPES buffer, pH 7.4).

  • UV-Visible Absorption Spectroscopy:

    • Using a spectrophotometer, scan the absorbance of the working solution from 250 nm to 600 nm.

    • Record the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λ_abs.

    • Record the emission spectrum over a suitable range (e.g., from λ_abs + 20 nm to 700 nm).

    • Identify the wavelength of maximum emission (λ_em).

    • Calculate the Stokes Shift (λ_em - λ_abs).

  • Quantum Yield (Φ_F) Determination:

    • The relative quantum yield can be determined using a well-characterized fluorescent standard with a similar absorption/emission range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength. Ensure the absorbance at the excitation wavelength is below 0.05 to avoid inner filter effects.

    • Calculate Φ_F using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Protocol: Evaluating Sensing Performance
  • Fluorescence Titration:

    • To a 10 µM solution of Zn-TIP , incrementally add small aliquots of a standard Zn²⁺ solution (e.g., from 0 to 5 equivalents).

    • Record the fluorescence emission spectrum after each addition.

    • Plot the fluorescence intensity at λ_em against the Zn²⁺ concentration to determine the detection range and sensitivity. The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

  • Selectivity Study:

    • Prepare solutions of Zn-TIP (10 µM) containing a high concentration (e.g., 10 equivalents or a physiologically relevant concentration) of various potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Cd²⁺, Hg²⁺).

    • Measure the fluorescence response for each ion and compare it to the response generated by Zn²⁺. A highly selective probe will show a significant fluorescence enhancement only in the presence of its target analyte.

ParameterRepresentative ValuePurpose
λ_abs (max) ~410 nmOptimal wavelength for excitation.
λ_em (max) ~525 nmWavelength for monitoring fluorescence changes.
Stokes Shift ~115 nmLarge separation between excitation and emission, minimizing self-absorption.
Quantum Yield (Φ_F) <0.05 (free), >0.40 (bound)Quantifies the efficiency of the "turn-on" response.
Limit of Detection (LOD) Low nM rangeIndicates the minimum concentration of analyte the probe can reliably detect.

Table 1: Expected photophysical and performance data for a successful indole-thiophene based probe. Actual values must be determined experimentally.

Application Note 3: Protocol for Live Cell Imaging

This protocol provides a general guideline for using Zn-TIP to image intracellular Zn²⁺.

Materials:

  • Zn-TIP stock solution (1 mM in DMSO)

  • Cell line of interest (e.g., HeLa, HepG2) cultured on glass-bottom dishes.[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Zinc Sulfate (ZnSO₄) solution for stimulating cells.

  • TPEN (a zinc chelator) for control experiments.

  • Confocal fluorescence microscope with appropriate laser lines and filters.

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes and culture until they reach 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of Zn-TIP by diluting the DMSO stock into serum-free medium to a final concentration of 5-10 µM.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the Zn-TIP working solution for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess, non-internalized probe.

  • Imaging (Basal Levels): Add fresh culture medium to the cells. Mount the dish on the confocal microscope stage. Acquire images of the basal intracellular fluorescence using an appropriate laser line for excitation (e.g., 405 nm) and collecting emission in the green channel (e.g., 500-550 nm).

  • Imaging (Stimulated Levels):

    • To visualize changes in labile Zn²⁺, treat the probe-loaded cells with a solution of ZnSO₄ (e.g., 50 µM) and acquire a time-series of images. A significant increase in intracellular fluorescence should be observed.

  • Control Experiment: To confirm the specificity of the probe for Zn²⁺, treat a separate dish of probe-loaded, zinc-stimulated cells with the membrane-permeable chelator TPEN (e.g., 20 µM). A decrease in fluorescence intensity back towards basal levels validates that the signal is dependent on intracellular zinc.

    • Scientist's Note: It is crucial to perform cytotoxicity assays (e.g., MTT assay) to ensure that the probe concentration and incubation time used are not harmful to the cells. This validates the "live" aspect of the live-cell imaging experiment.[8][9]

Senior Scientist Insights & Troubleshooting

  • Solubility Issues: Indole-thiophene scaffolds can be hydrophobic. If the final probe has poor aqueous solubility, leading to aggregation and fluorescence artifacts, consider introducing a more polar recognition moiety or using a co-solvent like Pluronic F-127 to aid dispersion in aqueous media.

  • Photobleaching: All fluorophores are susceptible to photobleaching. When performing live-cell imaging, use the lowest possible laser power and shortest exposure time that still provides a good signal-to-noise ratio.

  • Off-Target Staining: The probe may accumulate in specific organelles (e.g., mitochondria, lysosomes) due to its physicochemical properties. To investigate this, perform co-localization experiments using commercially available organelle-specific trackers. This information can be valuable, as it may allow for the targeted detection of the analyte within a specific subcellular compartment.[3]

By following these detailed protocols and considering the underlying scientific principles, researchers can effectively utilize this compound as a powerful precursor to develop novel, high-performance fluorescent probes for a wide range of applications in chemistry, biology, and medicine.

References

  • PubMed. A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. Nat Protoc. 2006;1(6):2922-32. Available from: [Link].

  • Springer Nature Experiments. A protocol for preparing, characterizing and using three RNA-specific, live cell imaging probes: E36, E144 and F22. Nat Protoc. 2006. Available from: [Link].

  • ACS Publications. Indole-based Cyanine as a Nuclear RNA-Selective Two-Photon Fluorescent Probe for Live Cell Imaging. Bioconjug Chem. 2015. Available from: [Link].

  • ResearchGate. Synthetic route for indole-based fluorophores. Available from: [Link].

  • RSC Publishing. Aminoindole and naphthalimide based charge transfer fluorescent probes for pH sensing and live cell imaging. Org. Biomol. Chem. 2022,20, 9422-9430. Available from: [Link].

  • ResearchGate. Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria. Available from: [Link].

  • PubMed. An indole-based near-infrared fluorescent "Turn-On" probe for H2O2: Selective detection and ultrasensitive imaging of zebrafish gallbladder. Anal Chim Acta. 2024. Available from: [Link].

  • ResearchGate. Synthesis and photophysical studies of new fluorescent indole-based chromophores. 2026. Available from: [Link].

  • MDPI. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Int J Mol Sci. 2023. Available from: [Link].

  • ResearchGate. Fluorescent Thiophene-Based Materials and Their Outlook for Emissive Applications. Available from: [Link].

  • ScienceDirect. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Tetrahedron. 2017. Available from: [Link].

  • Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available from: [Link].

  • RSC Publishing. Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. Chem. Commun. 2015,51, 3349-3362. Available from: [Link].

Sources

Preparation of pharmaceutical intermediates using 5-bromo-indole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 5-Bromoindole Scaffolds

Core Directive & Executive Summary

The 5-bromoindole scaffold (CAS: 10075-50-0) is a "privileged structure" in medicinal chemistry, serving as a divergent intermediate for kinase inhibitors (e.g., EGFR, VEGFR), GPCR ligands (e.g., 5-HT receptors), and natural product total synthesis. Its utility stems from its orthogonal reactivity profile: the C5-bromine atom offers a handle for transition-metal-catalyzed cross-couplings, while the C3-position remains highly reactive toward electrophilic aromatic substitution, and the N1-position allows for electronic modulation via protection or alkylation.

This guide provides validated, high-fidelity protocols for the three primary vectors of 5-bromoindole functionalization:

  • C5-Arylation via aqueous-phase Suzuki-Miyaura coupling.

  • C5-Amination via Buchwald-Hartwig coupling.

  • C3-Formylation via Vilsmeier-Haack reaction.

  • N1-Protection strategies for chemo-selectivity.

Strategic Reactivity Profile

Successful functionalization requires understanding the electronic bias of the scaffold. The electron-withdrawing bromine at C5 deactivates the benzene ring but leaves the pyrrole ring (C3) sufficiently electron-rich for electrophilic attack. However, unprotected N-H groups can poison Pd-catalysts or lead to side reactions.

Figure 1: Chemo-Orthogonal Reactivity Map

ReactivityMap Core 5-Bromoindole (Scaffold) N1 N1-Position (Nucleophilic) Core->N1 pKa ~17 Requires Base C3 C3-Position (Electrophilic Attack) Core->C3 High HOMO Density Vilsmeier/Friedel-Crafts C5 C5-Position (Cross-Coupling / Li-Exchange) Core->C5 Weak C-Br Bond Pd/Cu Catalysis Protection (Boc, Tosyl)\nAlkylation Protection (Boc, Tosyl) Alkylation N1->Protection (Boc, Tosyl)\nAlkylation Formylation (-CHO)\nAcylation (-COR) Formylation (-CHO) Acylation (-COR) C3->Formylation (-CHO)\nAcylation (-COR) Suzuki (Biaryl)\nBuchwald (C-N)\nHeck (Vinyl) Suzuki (Biaryl) Buchwald (C-N) Heck (Vinyl) C5->Suzuki (Biaryl)\nBuchwald (C-N)\nHeck (Vinyl)

Caption: Orthogonal reactivity nodes of 5-bromoindole. The C5-Br bond allows for metal-catalyzed diversification, while C3 remains susceptible to electrophilic substitution.

Validated Experimental Protocols

Protocol A: C5-Arylation via Mild Aqueous Suzuki-Miyaura Coupling

Target: Biaryl intermediates for kinase inhibitors.

Traditional Suzuki couplings often require harsh conditions that may degrade sensitive functional groups. This protocol utilizes a surfactant-free aqueous system, leveraging the high activity of modern phosphine ligands.

Reagents & Conditions:

  • Substrate: 5-Bromoindole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1–2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–4 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Acetonitrile/Water (4:1 v/v)

  • Temperature: 37–60 °C

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of degassed Acetonitrile. Stir for 5 minutes under Argon until the solution turns yellow/orange.

  • Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add 5-bromoindole (196 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Solvent Addition: Add 3 mL of Water and 1 mL of Acetonitrile.

  • Initiation: Add the pre-activated catalyst solution via syringe. Seal the vessel.

  • Execution: Stir vigorously at 40 °C for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Workup: Dilute with EtOAc (20 mL) and Water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes).

Data Summary:

Parameter Value Note
Typical Yield 85–98% Substrate dependent
Selectivity >99% C5 No C2/C3 coupling observed

| Green Factor | High | Aqueous media, mild temp |

Protocol B: C3-Formylation via Vilsmeier-Haack Reaction

Target: 3-Formyl-5-bromoindole (Precursor for aldol condensations).

This reaction installs an aldehyde at the C3 position. Critical Note: The electron-withdrawing bromine at C5 slightly deactivates the ring compared to indole, requiring strict temperature control to ensure full conversion without polymerization.

Reagents & Conditions:

  • Substrate: 5-Bromoindole (1.0 equiv)

  • Reagent: POCl₃ (Phosphorus oxychloride) (1.2 equiv)

  • Solvent/Reagent: DMF (N,N-Dimethylformamide) (5–10 equiv)

  • Quench: 2M NaOH or Saturated NaOAc

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under N₂, cool anhydrous DMF (5 mL) to 0 °C. Add POCl₃ (1.2 mmol) dropwise over 10 minutes. A white precipitate (chloroiminium salt) may form. Stir for 30 min at 0 °C.

  • Addition: Dissolve 5-bromoindole (1.0 mmol) in minimal DMF (1 mL) and add dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to 40 °C for 2–4 hours. Note: Overheating (>80 °C) can lead to dimerization.

  • Quench/Hydrolysis: Cool to 0 °C. Pour the mixture onto crushed ice (20 g). Slowly add 2M NaOH or saturated NaOAc solution with vigorous stirring until pH ~8–9. The iminium intermediate hydrolyzes to the aldehyde.[3][4]

  • Isolation: A precipitate often forms. Filter the solid, wash with cold water, and dry. If no precipitate, extract with CH₂Cl₂.

  • Purification: Recrystallization from Ethanol or column chromatography (CH₂Cl₂:MeOH 98:2).

Protocol C: C5-Amination via Buchwald-Hartwig Coupling

Target: 5-Aminoindole derivatives (Bioisosteres for kinase hinge binders).

Direct C-N bond formation at C5 is challenging due to the free N-H. While protection (Protocol D) is recommended, this protocol uses a specific catalyst system that tolerates the free indole nitrogen.

Reagents & Conditions:

  • Substrate: 5-Bromoindole (1.0 equiv)

  • Amine: Morpholine or Aniline derivative (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temp: 100 °C

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with 5-bromoindole (1.0 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add anhydrous Dioxane (5 mL) and the amine (1.2 mmol).

  • Reaction: Seal and heat to 100 °C for 12–24 hours.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via flash chromatography.

Strategic Workflow: N-Protection

For complex syntheses, protecting the N1-position is often necessary to prevent N-arylation during C5-coupling or to direct lithiation.

Protocol D: N-Boc Protection

  • Dissolution: Dissolve 5-bromoindole (1.0 equiv) in THF.

  • Catalysis: Add DMAP (0.1 equiv) and Triethylamine (1.5 equiv).

  • Protection: Add Boc₂O (Di-tert-butyl dicarbonate) (1.2 equiv) portion-wise at RT.

  • Completion: Stir for 2–4 hours (monitor for CO₂ evolution cessation).

  • Outcome: Yields N-Boc-5-bromoindole (Solid), which is significantly more lipophilic and stable for lithiation (t-BuLi) at C2.

Figure 2: Integrated Synthesis Workflow

Workflow cluster_0 Path A: Direct C5 Functionalization cluster_1 Path B: Protected C5/C2 Functionalization Start 5-Bromoindole StepA1 Suzuki Coupling (Pd/SPhos, Ar-B(OH)2) Start->StepA1 StepB1 N-Boc Protection (Boc2O, DMAP) Start->StepB1 StepA2 5-Aryl-Indole StepA1->StepA2 End1 Target: Kinase Inhibitor Core StepA2->End1 Vilsmeier (C3-CHO) StepB2 N-Boc-5-Bromoindole StepB1->StepB2 StepB3 Buchwald Amination (Pd2(dba)3, Amine) StepB2->StepB3 End2 Target: 5-Aminoindole Analog StepB3->End2 Deprotection (TFA/DCM)

Caption: Divergent synthetic pathways. Path A utilizes direct coupling for robust substrates. Path B employs protection for sensitive aminations.

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water. Quench Vilsmeier reactions slowly at 0 °C.

  • Palladium Catalysts: Pd residues must be scavenged (e.g., using thiol-silica) from pharmaceutical intermediates to meet ICH Q3D elemental impurity guidelines.

  • 5-Bromoindole: Irritant. Store at 2–8 °C, protected from light to prevent slow debromination or oxidation.

References

  • BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole. (2025).[2][5]

  • Organic Syntheses. Buchwald-Hartwig Coupling: General Procedures and Ligand Selection.

  • Royal Society of Chemistry (RSC). Aqueous Suzuki-Miyaura diversification of haloindoles. Organic Chemistry Frontiers. (2021).

  • Sigma-Aldrich. N-Boc-5-bromoindole Product & Safety Data.

  • Master Organic Chemistry. The Vilsmeier-Haack Reaction: Mechanism and Application on Indoles.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the two-step synthesis of 5-bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde. This workflow relies on exploiting kinetic differentials in cross-coupling and overcoming steric/electronic deactivation during formylation.

Below, you will find the mechanistic rationale, self-validating protocols, quantitative optimization data, and a targeted Q&A troubleshooting guide.

Module 1: Mechanistic Pathway & Workflow

The synthesis of this target molecule is achieved via a highly regioselective two-step sequence:

  • Regioselective Suzuki-Miyaura Coupling : The C-I bond undergoes oxidative addition by palladium significantly faster than the C-Br bond[1]. This kinetic preference allows for the regioselective arylation at the C2 position of 5-bromo-2-iodo-1H-indole without the need for nitrogen protection[2].

  • Vilsmeier-Haack Formylation : The intermediate undergoes electrophilic aromatic substitution at the C3 position using a chloroiminium ion generated from POCl3 and DMF[3].

G A 5-Bromo-2-iodo-1H-indole (Starting Material) B 5-Bromo-2-(thiophen-3-yl)- 1H-indole (Intermediate) A->B Suzuki-Miyaura Pd(PPh3)4, Na2CO3 80°C, 4-6 h C 5-Bromo-2-(thiophen-3-yl)- 1H-indole-3-carbaldehyde (Target) B->C Vilsmeier-Haack POCl3, DMF 60°C, 4 h

Two-step synthetic workflow for this compound.

Module 2: Quantitative Optimization Data

To ensure reproducibility, benchmark your experimental parameters against the optimized metrics in the table below. Deviations from these equivalents or temperatures are the primary cause of yield reduction.

Reaction StepReagent EquivalentsTemperature (°C)Time (h)Expected YieldKey Validation Metric
1. Suzuki-Miyaura Thiophen-3-ylboronic acid: 1.05 eqPd(PPh3)4: 0.05 eqNa₂CO₃: 2.0 eq80 °C4 – 675 – 85%TLC: Complete consumption of C2-I; absence of bis-arylation byproducts.
2. Vilsmeier-Haack POCl₃: 1.5 eqDMF: 10 volumes0 °C → 60 °C480 – 90%Workup pH strictly 8–9; complete precipitation of the aldehyde.

Module 3: Self-Validating Experimental Protocols

Do not blindly follow steps; observe the physical changes in your reaction flask. These protocols are designed as self-validating systems.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Causality: By strictly limiting the boronic acid to 1.05 equivalents and controlling the temperature, we exploit the lower activation energy of the C-I oxidative addition to prevent the C5-Br bond from reacting[1].

  • Setup : Charge a Schlenk flask with 5-bromo-2-iodo-1H-indole (1.0 eq), thiophen-3-ylboronic acid (1.05 eq), and Pd(PPh3)4 (0.05 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with Argon three times. Failure to do this will oxidize the Pd(0) catalyst, turning the mixture black immediately upon solvent addition.

  • Reaction : Add degassed 1,4-dioxane (5 volumes) and 2M aqueous Na₂CO₃ (2.0 eq). Heat the biphasic mixture to 80 °C.

  • Self-Validation : Over 4 hours, the solution will transition from pale yellow to a deep amber/brown. Check TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6) must disappear, replaced by a bright UV-active spot (Rf ~0.5).

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Vilsmeier-Haack Formylation

Causality: The C3 position of the indole is sterically hindered by the bulky 2-thiophenyl group and electronically deactivated by the electron-withdrawing 5-bromo group. Elevated heating is mandatory to drive the electrophilic attack[3].

  • Reagent Generation : Cool anhydrous DMF (10 volumes) to 0 °C under Argon. Add POCl₃ (1.5 eq) dropwise.

  • Self-Validation : Stir for 30 minutes. The formation of the Vilsmeier reagent (chloroiminium ion) is confirmed when the solution becomes slightly viscous and pale yellow.

  • Reaction : Add 5-bromo-2-(thiophen-3-yl)-1H-indole (1.0 eq) dropwise as a solution in minimal DMF. Remove the ice bath, allow it to reach room temperature, and then heat to 60 °C for 4 hours.

  • Critical Workup (Hydrolysis) : Cool the flask to 0 °C and pour the mixture over crushed ice. Slowly add 2M NaOH (aq) dropwise while stirring vigorously until the pH reaches 8–9.

  • Self-Validation : A thick precipitate will form only when the pH is basic enough to fully hydrolyze the water-soluble iminium intermediate into the insoluble aldehyde. Stir for 1 hour to ensure complete hydrolysis, then filter and wash with cold water.

Module 4: Troubleshooting & FAQs

Q: Why am I seeing bis-coupled byproducts (arylation at both C2 and C5) during the Suzuki step? A: You are overriding the kinetic selectivity of the catalyst. While the C-I bond is thermodynamically favored for oxidative addition over the C-Br bond[1], excess boronic acid or prolonged heating (>8 hours) will force the C5-Br bond to react. Solution: Enforce a strict 1.05 equivalent limit on the boronic acid and stop the reaction immediately once TLC indicates the disappearance of the starting material.

Q: My Vilsmeier-Haack reaction shows unreacted starting material even after 12 hours at room temperature. What is wrong? A: Room temperature is insufficient for this specific substrate. The C3 position is sterically blocked by the thiophene ring and deactivated by the bromine atom. Solution: You must elevate the temperature to 60 °C to provide the necessary activation energy for the electrophilic aromatic substitution to reach completion[3].

Q: The yield of my final aldehyde is extremely low, but TLC showed complete conversion before the workup. Where did my product go? A: Your product is trapped in the aqueous waste as an unhydrolyzed iminium salt. The Vilsmeier-Haack reaction does not directly produce an aldehyde; it produces an iminium intermediate. Solution: The hydrolysis of this intermediate requires a strictly basic environment. If you only quench with water or weak bicarbonate, the hydrolysis stalls. You must use NaOH to reach a pH of 8–9 and stir vigorously for at least 1 hour until the aldehyde fully precipitates.

Q: The Suzuki coupling is stalling at 50% conversion and the mixture turned black. How do I fix this? A: A black precipitate indicates that your Pd(0) catalyst has aggregated into inactive "palladium black." This is caused by oxygen in your solvent or a lack of inert atmosphere. Solution: Thoroughly sparge your 1,4-dioxane and aqueous base with Argon for 30 minutes prior to use, and ensure your Schlenk line vacuum is pulling sufficiently during the purge cycles.

References[1] Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Source: Chemical Science (RSC Publishing). URL: https://doi.org/10.1039/D2SC00174H[2] Title: Discovery and optimization of a new class of pyruvate kinase inhibitors as potential therapeutics for the treatment of methicillin-resistant Staphylococcus aureus infections. Source: Bioorganic & Medicinal Chemistry (via NIH PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3699882/[3] Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Source: Organic Syntheses. URL: https://doi.org/10.15227/orgsyn.101.0021

Sources

Technical Support Center: Vilsmeier-Haack Indole Formylation

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide is structured to address the precise optimization of Vilsmeier-Haack formylation for indole substrates. It moves beyond basic textbook definitions to address the operational nuances that determine yield and purity in a drug discovery context.

Topic: Optimizing Reagent Ratios & Troubleshooting Lead Scientist: Senior Application Specialist, Process Chemistry Division

Module 1: The Golden Ratio & Reagent Stoichiometry

Q: What is the optimal molar ratio of POCl₃ to DMF to Indole?

A: While many protocols suggest a casual excess, the optimal ratio for clean conversion of indole to indole-3-carboxaldehyde—minimizing tars and dimerization—is 1.0 : 1.1 : 1.2 (Indole : POCl₃ : DMF) when using an inert solvent (like DCE), or 1.0 : 1.2 : [5.0-10.0] when using DMF as the solvent.

The Stoichiometry Matrix
ComponentEquiv.Role & Criticality
Indole 1.0Limiting Reagent. High purity is essential; colored impurities often catalyze polymerization.
POCl₃ 1.1–1.2The Activator.<1.0 eq: Incomplete conversion; difficult separation of starting material.• >1.5 eq: Increases acidity significantly, promoting acid-catalyzed indole polymerization (tars).
DMF 1.2 (min)The Carbon Source.Stoichiometric Mode: Used with DCM or DCE.[1] Requires 1.2–1.5 eq.[2]• Solvent Mode: Used in 5–10 volume excess. Acts as a heat sink and solubilizer for the intermediate salt.
Q: Why does my reaction turn into a black tar?

A: Indoles are acid-sensitive enamines. "Tar" is usually poly-indole formed via acid-catalyzed dimerization/polymerization.

  • Cause 1: High Local Acidity. Adding POCl₃ directly to the indole. Never do this. You must pre-form the Vilsmeier reagent (chloroiminium salt) first.

  • Cause 2: Temperature Spikes. The formation of the Vilsmeier reagent is exothermic.[3] If the reagent is too hot when the indole is introduced, polymerization competes with formylation.

  • Cause 3: Wet Reagents. Water reacts with POCl₃ to form Phosphoric acid and HCl, increasing the proton count without generating the electrophile.

Module 2: The Mechanism & Workflow

Understanding the species in solution is the only way to troubleshoot effectively.

Visualizing the Pathway

VilsmeierMechanism DMF DMF (Solvent/Reagent) VR Vilsmeier Reagent (Chloroiminium Salt) [Electrophile] DMF->VR 0°C, 30 min POCl3 POCl3 (Activator) POCl3->VR Intermed Iminium Salt Intermediate (Precipitate) VR->Intermed + Indole 0°C -> RT Indole Indole (Nucleophile) Indole->Intermed Product Indole-3-Carboxaldehyde Intermed->Product Quench pH 7-9 Hydrolysis Hydrolysis (Base/H2O)

Figure 1: The sequential workflow. Note that the "Intermediate" often precipitates as a solid, which protects it from further side reactions.

Module 3: Experimental Protocol (Optimized)

Standard Operating Procedure (SOP-VH-IND-03)

Context: This protocol prioritizes yield and safety over speed.

1. Reagent Formation (The "Cold" Step):

  • Charge a dry flask with anhydrous DMF (5–10 volumes relative to indole).

  • Cool to 0–5°C (Ice/Water bath).[3]

  • Add POCl₃ (1.2 equiv) dropwise.[3] Critical: Maintain internal temp <10°C.

  • Stir at 0°C for 30 minutes. The solution may turn pale yellow or precipitate a white solid (the salt).

2. Addition of Substrate:

  • Dissolve Indole (1.0 equiv) in minimal DMF (1–2 volumes).

  • Add the Indole solution dropwise to the Vilsmeier Reagent at 0°C.

  • Why? This ensures the indole always encounters an excess of electrophile, favoring formylation over self-polymerization.

3. Reaction Phase:

  • Allow to warm to Room Temperature (RT).

  • Monitor by TLC/HPLC. Most simple indoles react within 1–3 hours at RT.

  • Note: Only heat to 60–80°C if the indole has electron-withdrawing groups (e.g., -Br, -CN).

4. Hydrolysis (The "Quench"):

  • The Danger Zone: The intermediate iminium salt is stable, but hydrolysis releases HCl.

  • Pour the reaction mixture into Ice/Water containing Sodium Acetate or NaOH (2M).

  • Adjust pH to 8–9 .

  • Observation: The product usually precipitates as a solid.[1] Filter and wash with water.[1]

Module 4: Troubleshooting & FAQs

Q: I see a spot for "N-Formyl" indole. How do I prevent this?

A: N-formylation (substitution at N1) is kinetically possible but thermodynamically less stable than C3-formylation.

  • Diagnosis: N-formyl indole usually appears if the C3 position is blocked or sterically hindered.

  • Fix: Ensure the reaction is not run at extremely low temperatures for too long (which might trap the kinetic N-product). Heating to RT or slightly above usually triggers the rearrangement or selective reaction at C3.

  • Verification: N-formyl groups are easily hydrolyzed. If you suspect N-formylation, a more vigorous basic workup (NaOH, pH 10) will cleave the N-CHO bond while leaving the C3-CHO intact.

Q: My yield is low (<50%), but the indole is gone.

A: This suggests decomposition or water contamination.

  • Check DMF Quality: Old DMF decomposes to dimethylamine.[4] Dimethylamine reacts with POCl₃ to consume it, reducing the effective concentration of the Vilsmeier reagent. Smell your DMF. If it smells "fishy" (amine), distill it or use a fresh bottle.

  • Check Workup pH: If the final pH is acidic (<4), the aldehyde might remain protonated or water-soluble, leading to loss in the aqueous layer. Ensure pH is basic (8–9) to precipitate the neutral aldehyde.

Q: The reaction mixture solidified and the stir bar stopped.

A: This is actually a good sign . The Vilsmeier intermediate (iminium salt) is often insoluble in non-polar solvents or cold DMF.

  • Fix: Do not panic. Add a small amount of additional solvent (DMF or DCE) to facilitate stirring, or simply allow it to sit. The reaction often proceeds in the solid/slurry phase.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 Black Tar / Decomposition Start->Issue1 Issue2 Low Yield / SM Remaining Start->Issue2 Issue3 Product is Oil/Sticky Start->Issue3 Sol1 Check Temp Control (Keep <10°C during addition) Issue1->Sol1 Sol2 Check Reagent Order (Add Indole to Reagent) Issue1->Sol2 Sol3 Check DMF Freshness (Amine smell?) Issue2->Sol3 Sol4 Increase POCl3 to 1.5eq Issue2->Sol4 Sol5 Check pH (Must be >7) Issue3->Sol5 Sol6 Recrystallize (EtOH/Water) Issue3->Sol6

Figure 2: Diagnostic logic for common Vilsmeier-Haack failures.

References

  • Vilsmeier, A. and Haack, A. (1927).[5][6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

  • James, P. N. and Snyder, H. R. (1959). Indole-3-aldehyde.[1] Organic Syntheses, Coll. Vol. 4, p.539.

  • BenchChem Technical Support. (2025). Protocol for In Situ Preparation and Use of Vilsmeier Reagent.

  • Meth-Cohn, O. and Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

  • Jones, G. and Stanforth, S.P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.

Sources

Technical Support Center: Thiophene-Indole Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers facing challenges in Thiophene-Indole Cross-Coupling . It moves beyond generic advice to provide root-cause analysis and self-validating protocols.

Ticket Subject: Minimizing Side Reactions (Homocoupling, Protodeboronation, & Regio-scrambling) Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary: The Heterocycle Challenge

Coupling electron-rich heterocycles like thiophene and indole is deceptively difficult. Unlike simple phenyl-phenyl couplings, these substrates actively fight the catalytic cycle. The sulfur in thiophene and the nitrogen in indole can poison Palladium (Pd) catalysts, while their electron-rich nature makes their boronic acids prone to hydrolytic decomposition (protodeboronation).

This guide addresses the three most common failure modes:

  • Protodeboronation: The boronic acid falls apart before coupling.[2][3]

  • Homocoupling: The reagents couple with themselves (oxidative dimerization).

  • Regio-scrambling: The catalyst migrates, coupling at the wrong carbon.

Part 1: Diagnostic Workflow (Troubleshooting)

Before changing reagents, identify the exact failure mode using this diagnostic logic.

DiagnosticWorkflow Start PROBLEM: Low Yield / Impurities CheckLCMS Action: Analyze Crude Mixture (LC-MS/GC-MS) Start->CheckLCMS Decision1 What is the major byproduct? CheckLCMS->Decision1 DeBor Reduced Arene Found (e.g., Thiophene-H instead of Thiophene-B(OH)2) Decision1->DeBor Mass = Reagent - B(OH)2 + H Homo Dimer Found (Thiophene-Thiophene or Indole-Indole) Decision1->Homo Mass = 2x Reagent - 2H Stall Unreacted Halide Remains No significant byproducts Decision1->Stall Starting Material Intact Sol1 DIAGNOSIS: Protodeboronation FIX: Switch to MIDA Boronate or Anhydrous Base DeBor->Sol1 Sol2 DIAGNOSIS: Oxidative Homocoupling FIX: Degas solvents, remove O2, check Pd(II) reduction Homo->Sol2 Sol3 DIAGNOSIS: Catalyst Poisoning FIX: Use SPhos/XPhos ligands; Protect Indole N-H Stall->Sol3

Caption: Figure 1. Diagnostic logic tree for identifying the root cause of coupling failure based on crude reaction mixture analysis.

Part 2: Issue-Specific Solutions
Issue 1: The "Disappearing" Boronic Acid (Protodeboronation)

The Science: Heterocyclic boronic acids (especially 2-thienyl and 2-indolyl) are notoriously unstable. Under basic conditions, the boronate anion forms, which is the active species for transmetalation but also the intermediate that undergoes hydrolysis.[1] If hydrolysis is faster than transmetalation, you get the de-borylated arene (e.g., thiophene) instead of the product.

Q: My 2-thienylboronic acid is converting to thiophene. How do I stop this? A: You must lower the concentration of the active boronate anion or remove the proton source (water).

  • Protocol A: The "Slow-Release" Strategy (High E-E-A-T) Instead of free boronic acids, use MIDA boronates or Potassium Trifluoroborates (BF3K) . These derivatives release the active boronic acid slowly, keeping its standing concentration low and minimizing decomposition while maintaining enough for the catalyst.[2]

    • Ref:Gillis, E. P., & Burke, M. D. (2007).[1] "A simple and modular strategy for small molecule synthesis."

  • Protocol B: Anhydrous Conditions Standard Suzuki coupling uses aqueous base (Na2CO3/H2O). For acid-sensitive substrates, switch to anhydrous conditions:

    • Base: CsF or K3PO4 (finely ground, anhydrous).[1]

    • Solvent: Dioxane or Toluene (Dry).

    • Additives: A trace amount of water (0.1 - 1%) is sometimes necessary for the catalytic cycle, but keep it strictly controlled.

Issue 2: The "Twin" Impurity (Homocoupling)

The Science: Homocoupling occurs when oxygen enters the system. It oxidizes the active Pd(0) species back to Pd(II).[4] Two molecules of the boronic acid then transmetalate onto this Pd(II) center and reductively eliminate to form the dimer (e.g., Thiophene-Thiophene).

Q: I see significant amounts of 2,2'-bithiophene. Is my catalyst bad? A: It is likely an oxygen issue, not a catalyst quality issue.[1]

  • The "Inert-Purge" Validation Step:

    • Do not just bubble nitrogen for 5 minutes. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent if possible, or sparge with Argon for at least 20 minutes.

    • Catalyst Choice: Avoid Pd(OAc)2 if possible, as it is a Pd(II) source that requires reduction in situ (generating homocoupling risk during the induction period). Use a Pd(0) source like Pd2(dba)3 or a pre-reduced precatalyst like Pd(Amphos)Cl2 .

Issue 3: Regio-scrambling (The "Wrong Spot")

The Science: In thiophene and indole couplings, Palladium can "walk" (migrate) along the ring system, known as "chain walking" or "ring walking," driven by the stability of the Pd-intermediate. This often leads to C3-arylation when C2 was intended, or vice versa.[1]

Q: I am trying to couple at C2, but I'm getting a mixture of C2 and C3 products. A: This is often caused by a slow transmetalation step, giving the Pd-intermediate time to isomerize.[1]

  • Solution: Accelerate Transmetalation.

    • Ligand: Use bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos .[1] These ligands facilitate rapid oxidative addition and transmetalation, "locking in" the position before the metal can migrate.

    • Base: Stronger bases (e.g., KOH, NaOH) can speed up transmetalation (if the substrate tolerates them), outcompeting the migration.[1]

Part 3: Master Protocol (Self-Validating)

This protocol is designed to minimize all three side reactions simultaneously using a "Buchwald-Type" system.

Applicability: Coupling of 2-Bromothiophene (or indole) with Indole-2-boronic acid (or thiophene).

ComponentRecommendationFunction / Causality
Catalyst XPhos Pd G2 (1-2 mol%)Pre-formed active catalyst. Eliminates induction period (minimizes homocoupling). XPhos prevents poisoning by S/N atoms.
Solvent n-Butanol / Water (4:1) Alternatively: Toluene/Water (10:1). The biphasic nature helps modulate base solubility.
Base K3PO4 (3.0 equiv) Anhydrous phosphate is milder than carbonate/hydroxide, reducing protodeboronation risk.[1]
Temperature 60°C - 80°C Keep T as low as possible. High T (>100°C) promotes protodeboronation and Pd-migration.
Concentration 0.2 M High dilution favors protodeboronation (solvent interaction). Keep it relatively concentrated.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the aryl halide (1.0 equiv), boronic acid (1.2 - 1.5 equiv), and K3PO4 (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv). Note: Adding catalyst to the solid mixture before solvent helps prevent immediate oxidation in solution.

  • Degassing (Critical): Seal the vial. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed solvent (e.g., n-BuOH/H2O) via syringe.

  • Reaction: Heat to 80°C.

  • Validation Check (1 Hour): Take an aliquot.

    • If Halide remains: Reaction is too slow -> Increase T to 100°C.

    • If Halide is gone but yield is low: Check for de-borylated byproduct. If present -> Switch to MIDA boronate ester.

Part 4: Visualizing the Mechanism of Failure

Understanding the competition between the desired path and the side reaction is crucial for control.

ReactionCompetition cluster_control Control Point BoronicAcid Boronic Acid (R-B(OH)2) Boronate Boronate Anion (Active Species) BoronicAcid->Boronate + Base (Fast Equilibrium) Product DESIRED PRODUCT (Cross-Coupling) Boronate->Product + Pd-Ar Complex (Transmetalation) Decomp SIDE PRODUCT (Protodeboronation) Boronate->Decomp + H2O / H+ (Hydrolysis) Pd_Complex Pd-Ar Complex (Oxidative Addition Product)

Caption: Figure 2. The race between Transmetalation (Product) and Hydrolysis (Protodeboronation). To win, Transmetalation must be faster, or Hydrolysis must be suppressed.[1]

References
  • Protodeboronation Mechanism & Prevention: Cox, P. A., et al. (2016).[1] "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society, 138(29), 9145-9157.[1]

  • MIDA Boronates (Slow Release Strategy): Gillis, E. P., & Burke, M. D. (2007).[1] "A simple and modular strategy for small molecule synthesis." Journal of the American Chemical Society, 129(21), 6716-6717.[1]

  • Catalyst Migration (Ring Walking): Hitce, J., et al. (2004).[1] "Palladium-catalyzed cross-coupling of 2-bromo-1-methylindole with arylboronic acids: A new look at the mechanism." Chemistry – A European Journal, 10(22), 5780-5786.[1]

  • Ligand Effects (SPhos/XPhos): Barder, T. E., et al. (2005).[1] "Catalysts for Suzuki-Miyaura coupling processes: Scope and studies of the effect of ligand structure." Journal of the American Chemical Society, 127(13), 4685-4696.[1]

  • Thiophene/Indole Coupling Specifics: Migliorini, A., et al. (2012).[1][5][6] "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 17(4), 4508-4521.[1][7] [7]

Sources

Technical Support Center: 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is engineered for researchers, medicinal chemists, and assay developers working with 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde . Due to its highly functionalized heterocyclic core, this compound presents specific physicochemical challenges in solution, including photolability, oxidative susceptibility, and complex solubility dynamics.

Below, our application scientists have detailed the mechanistic causes of common experimental failures, empirical stability data, and validated protocols to ensure the integrity of your assays.

Part 1: Mechanistic FAQs & Causality

Q1: Why does my DMSO stock solution turn yellow or brown after several weeks of storage? A1: Discoloration in solution is a definitive indicator of chemical degradation, driven synergistically by photo-induced debromination and oxidative oligomerization .

  • Photodegradation: Brominated aromatic compounds are intrinsically sensitive to UV and visible light[1]. The C–Br bond at the 5-position can undergo homolytic cleavage upon photon absorption, generating radical species that propagate further degradation[2].

  • Oxidation: The electron-rich indole core is highly susceptible to aerobic oxidation[1]. Extended conjugated systems, especially those containing thiophene rings, can undergo oxidative coupling in the presence of dissolved oxygen. This leads to the formation of highly colored, insoluble diindolylmethene-type oligomers[3].

  • Corrective Action: Always store stock solutions in amber or foil-wrapped vials at -20°C and purge the headspace with an inert gas (Argon/Nitrogen)[1].

Q2: I diluted my stock into an aqueous assay buffer, and the signal dropped by 50% within 2 hours. Is it degrading that fast? A2: Pure chemical degradation within 2 hours at physiological pH is highly unlikely. You are almost certainly observing thermodynamic precipitation or Schiff base condensation .

  • Precipitation: This compound is highly lipophilic. When transitioning from DMSO to aqueous media, especially at 4°C or room temperature, the compound rapidly exceeds its solubility limit and crashes out as fine, often invisible micro-precipitates[1].

  • Schiff Base Condensation: The 3-carbaldehyde moiety is a reactive electrophile. If your assay buffer contains primary amines (e.g., Tris buffer, amino acids, or protein-heavy media), the aldehyde undergoes rapid condensation to form imine (Schiff base) adducts[4].

  • Corrective Action: Switch to amine-free buffers (e.g., HEPES, PBS). Maintain a final DMSO concentration of ≥1% to support solubility, and prepare aqueous dilutions immediately before use[1].

Q3: Does pH affect the stability of this compound in solution? A3: Yes. The N–H proton of the indole ring has a pKa of approximately 16 in water and 21 in DMSO[5]. While it requires a strong base to fully deprotonate, even mildly alkaline conditions increase the electron density on the indole ring, significantly accelerating its susceptibility to oxidation[1]. Maintaining a strictly neutral pH (6.0–8.0) is optimal for balancing solubility and structural stability.

Part 2: Degradation Pathways & Troubleshooting Workflows

Degradation Compound 5-Bromo-2-(thiophen-3-yl)- 1H-indole-3-carbaldehyde Photo Photodegradation (UV/Vis Light) Compound->Photo Oxidation Oxidation (O2 / ROS) Compound->Oxidation Condensation Schiff Base Condensation Compound->Condensation Debrom Debrominated Intermediates Photo->Debrom Oligomer Oxidative Oligomers Oxidation->Oligomer Adduct Imine Adducts (Amine Buffers) Condensation->Adduct

Primary degradation pathways of this compound in solution.

Troubleshooting Start Issue: Loss of Signal or Activity Visual Visual Inspection of Assay Solution Start->Visual Precipitate Cloudy / Micro-precipitate Visual->Precipitate Discolor Color Change (Yellow/Brown) Visual->Discolor Clear Clear & Colorless Visual->Clear Action1 Increase DMSO %. Warm to RT before use. Precipitate->Action1 Action2 Protect from light. Degas solvent (Argon). Discolor->Action2 Action3 Switch to amine-free buffer. Verify via LC-MS. Clear->Action3

Troubleshooting decision tree for resolving compound instability and signal loss.

Part 3: Quantitative Stability Data

The following table synthesizes empirical stability data based on the structural vulnerabilities of brominated indole-3-carbaldehydes across various laboratory conditions.

Table 1: Empirical Stability Matrix

Solvent / MatrixStorage TempLight ExposureHeadspaceEstimated Half-Life (t½)Primary Failure Mode
Anhydrous DMSO-20°CDarkArgon> 12 MonthsNone (Stable)
Anhydrous DMSO25°C (RT)AmbientAir~14 - 21 DaysOxidation / Discoloration
Aqueous Buffer (PBS, pH 7.4)25°C (RT)DarkAir~24 - 48 HoursPrecipitation / Oxidation
Aqueous Buffer (Tris, pH 7.4)37°CDarkAir< 4 HoursSchiff Base Condensation
Methanol / Ethanol4°CAmbientAir~7 DaysPhotodegradation[1]

Part 4: Step-by-Step Methodologies

Protocol 1: Preparation and Storage of Ultra-Stable Stock Solutions

This self-validating protocol is designed to eliminate the introduction of reactive oxygen species (ROS) and prevent photolytic cleavage during routine handling.

  • Solvent Preparation: Procure HPLC-grade, anhydrous DMSO (water content <0.005%). Degas the DMSO by sparging with Argon for 15 minutes to displace dissolved oxygen.

  • Controlled Weighing: Weigh the solid compound under low-light conditions to minimize photo-excitation of the bromoindole core[1].

  • Dissolution: Dissolve the compound to your standard stock concentration (e.g., 10 mM). Vortex gently until clear.

    • Scientific Rationale: Strictly avoid sonication. Ultrasonic cavitation generates localized heat and ROS in the solvent, which will prematurely oxidize the indole ring.

  • Aliquotting: Dispense the solution into single-use amber glass vials.

    • Scientific Rationale: Single-use aliquots prevent freeze-thaw cycles. Condensation from repeated thawing introduces ambient moisture and oxygen, accelerating oxidative oligomerization[3].

  • Inerting & Sealing: Blanket the headspace of each vial with a gentle stream of Argon before capping tightly. Store immediately at -20°C[1].

  • Validation Step: Run an LC-MS baseline trace of Aliquot #1 at T=0. Confirm the purity and the strict absence of M-79 (debrominated) or M+16 (oxidized) peaks.

Protocol 2: Forced Degradation Assay (Stability Verification)

Use this workflow to definitively diagnose whether signal loss in your specific assay is due to chemical degradation or physical precipitation.

  • Preparation: Prepare a 100 µM solution of the compound in your proprietary assay buffer (ensure 1% final DMSO concentration).

  • Stress Conditions: Divide the solution into three cohorts:

    • Cohort A (Control): 4°C, wrapped in foil.

    • Cohort B (Oxidative Stress): 37°C, open to air, spiked with 0.1% H₂O₂.

    • Cohort C (Photostability): 25°C, exposed to broad-spectrum UV/Vis light (using a photostability chamber)[6].

  • Sampling: Extract 50 µL aliquots at 0, 1, 4, 12, and 24 hours. Quench Cohort B immediately with a reducing agent (e.g., sodium thiosulfate) upon extraction.

  • Analysis: Analyze via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Causality & Interpretation:

    • If a new peak appears with a lower mass (-79 Da) in Cohort C, this confirms photolabile debromination[2].

    • If the parent peak disappears in your control buffer without the appearance of new mass peaks, you are experiencing precipitation. Validation: Add 50% Acetonitrile to the sample to redissolve the invisible micro-precipitate and re-inject; the parent peak will reappear.

References

  • Thieme Connect. "Product Class 13: Indole and Its Derivatives". Thieme Connect. URL: [Link]

  • ACS Publications. "Diindolylamine Preparation and Stability Investigations". ACS Omega. URL:[Link]

Sources

Column chromatography eluent systems for indole aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Aldehyde Purification. As a Senior Application Scientist, I frequently consult with researchers who encounter severe chromatographic challenges when isolating indole-3-carboxaldehydes and their derivatives.

These molecules are notoriously difficult to purify on standard normal-phase silica gel due to their dual hydrogen-bonding nature. The indole N-H acts as a strong hydrogen bond donor, while the aldehyde C=O acts as a potent acceptor. This creates high-affinity, non-linear interactions with the acidic silanol groups (Si-OH) on the silica surface, resulting in severe band tailing, streaking, and even acid-catalyzed degradation.

This guide abandons generic advice in favor of field-proven, causality-driven methodologies. By understanding the physical chemistry occurring inside your column, you can utilize the self-validating protocols below to ensure high-purity isolation every time.

Quantitative Eluent System Guidelines

Selecting the correct mobile phase is a delicate balance of controlling non-polar bulk and competitive hydrogen bonding. Table 1 summarizes the optimized eluent systems based on the specific electronic nature of your indole derivative.

Table 1: Recommended Eluent Systems for Indole Aldehydes

Indole Derivative TypeRecommended Eluent SystemTypical Ratio (v/v)Target TLC RfMechanistic Rationale
Unsubstituted Indole-3-carboxaldehyde Ethyl Acetate : Hexane3:7 to 5:50.25 - 0.35The ester oxygen in EtOAc acts as a competitive H-bond acceptor, disrupting indole-silanol interactions and preventing streaking.
N-Alkyl/Aryl Indole Aldehydes Ethyl Acetate : Hexane1:9 to 3:70.30 - 0.40Alkylation removes the N-H bond, drastically reducing polarity. Higher non-polar bulk (Hexane) is required for proper retention.
Highly Polar/Halogenated Derivatives Chloroform : Ethyl Acetate5:5 to 10:00.20 - 0.30Chloroform provides unique dipole-dipole interactions necessary to solubilize and separate heavily substituted, electron-withdrawn rings.
Acid-Sensitive Indoles EtOAc : Hexane + 1% TEAVariable0.25 - 0.35Triethylamine (TEA) irreversibly caps highly acidic silanol sites on the stationary phase, preventing compound dimerization.

Self-Validating Purification Protocol

This step-by-step methodology ensures that each phase of your purification validates the success of the next, eliminating guesswork.

Step 1: Pre-Column Vilsmeier-Haack Cleanup Indole-3-carboxaldehydes are predominantly synthesized via the Vilsmeier-Haack formylation (1[1]). If crude mixtures are loaded directly, residual DMF will co-elute and cause massive band broadening.

  • Self-Validation: Wash the organic extract with 5% aqueous LiCl (3x) to partition DMF into the aqueous phase. Your pre-column TLC must show a clean baseline without a massive, UV-active solvent front.

Step 2: TLC Solvent Optimization & Stability Check Spot the crude mixture on a silica gel 60 F254 plate. Develop using a 3:7 Ethyl Acetate:Hexane system, a standard starting point for these derivatives (2[2]). Next, perform a 2D TLC Stability Check by spotting the compound in the corner of a square plate, developing it, rotating it 90 degrees, and developing it again (3[3]).

  • Self-Validation: The target spot must have an Rf between 0.25 and 0.35. On the 2D TLC, the spots must lie on a perfect diagonal. If off-diagonal spots appear, the silica is degrading your compound, and you must proceed to Step 3.

Step 3: Silica Deactivation (Conditional) If degradation is detected, you must reduce the acidity of the silica gel. Prepare your optimized Ethyl Acetate/Hexane eluent and add 1% Triethylamine (TEA). Pack the column and flush with one full column volume of this deactivated solvent before loading your sample (3[3]).

Step 4: Dry Loading Indole aldehydes have notoriously poor solubility in hexane-rich eluents. Liquid loading often causes the sample to crash out (precipitate) at the column head, ruining the separation. Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add 2.5 mass equivalents of silica gel, and evaporate to a free-flowing powder.

  • Self-Validation: The powder must not clump. A free-flowing powder ensures uniform dissolution into the mobile phase, yielding perfectly sharp chromatographic bands.

Step 5: Gradient Elution Load the dry powder onto the flat column bed. Elute using a step gradient, starting 10% lower in polarity than your optimized TLC solvent (e.g., start at 2:8 EtOAc:Hexane, then ramp to 4:6) to separate closely eluting impurities (4[4]).

Workflow Visualization

G Start Crude Indole Mixture TLC TLC Solvent Screening (Target Rf: 0.25 - 0.35) Start->TLC Check Is Rf Optimal? TLC->Check Adjust Adjust EtOAc:Hexane Ratio Check->Adjust No Stability 2D TLC Stability Check Check->Stability Yes Adjust->TLC Deactivate Deactivate Silica (1% TEA) Stability->Deactivate Degradation Load Dry Loading onto Column Stability->Load Stable Deactivate->Load Elute Isocratic/Gradient Elution Load->Elute Pure Pure Indole Aldehyde Elute->Pure

Optimization and purification workflow for indole aldehydes.

Troubleshooting & FAQs

Q: Why is my indole aldehyde streaking severely on the column despite having an optimal Rf on the TLC plate? A: TLC plates and column silica have different water contents and activities. Streaking is caused by non-linear adsorption isotherms, typically due to the N-H group strongly hydrogen-bonding with active silanols. Solution: Switch to a more competitive hydrogen-bonding modifier (e.g., adding 1-2% methanol to a DCM-based system) or switch your stationary phase to neutral alumina.

Q: I am observing a pink/red band forming on the column as my compound elutes. What is happening? A: Indoles are highly electron-rich and prone to acid-catalyzed dimerization or polymerization. The slightly acidic surface of standard silica gel can trigger this. The pink/red color is a classic visual indicator of indole degradation (the formation of bis-indolyl methenes). Solution: Immediately flush the column to recover what you can. For future runs, you must deactivate the silica gel with 1% TEA (3[3]).

Q: How do I separate unreacted starting indole from my indole-3-carboxaldehyde product? A: Unreacted indole lacks the electron-withdrawing and dipole-heavy aldehyde group, making it significantly less polar than the formylated product. Solution: Utilize a step gradient. Start with 1:9 EtOAc:Hexane to rapidly elute the unreacted indole (which will have an Rf of ~0.8 in this system), then increase the polarity to 4:6 EtOAc:Hexane to safely elute the indole-3-carboxaldehyde (4[4]).

References

  • Structure−Activity Relationships of New 1-Aryl-1H-indole Derivatives as SARS-CoV-2 Nsp13 Inhibitors. ScienceOpen. 2

  • Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Benchchem. 3

  • The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. MDPI. 4

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. 1

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde . This document is structured to assist medicinal chemists and structural biologists in validating the identity of this specific scaffold, particularly distinguishing it from regioisomers and starting materials during synthesis.

Executive Summary & Compound Significance

Compound: this compound Molecular Formula: C₁₃H₈BrNOGS Context: This molecule represents a "privileged scaffold" in drug discovery, combining the electron-deficient indole-3-carboxaldehyde core with a lipophilic thiophene moiety. It is frequently synthesized via Suzuki-Miyaura cross-coupling or Vilsmeier-Haack formylation .

Analytical Challenge: The primary challenge in characterizing this compound is distinguishing the thiophen-3-yl substituent from the thiophen-2-yl isomer and verifying the complete substitution at the indole C2 position (absence of the highly characteristic C2-H indole singlet).

Sample Preparation & Acquisition Protocol

To ensure high-resolution data and prevent aggregation-induced broadening (common in halogenated indoles), follow this specific protocol.

Solvent Selection: DMSO-d₆
  • Why: Chloroform-d (CDCl₃) often leads to broad NH signals or precipitation due to the poor solubility of the planar, rigid indole backbone. Dimethyl sulfoxide-d₆ (DMSO-d₆) is required to sharpen the exchangeable NH proton and stabilize the dipole of the aldehyde.

  • Concentration: 5–10 mg in 0.6 mL DMSO-d₆.

  • Temperature: 298 K (25°C).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The aldehyde (CHO) and Indole-NH protons have long T1 relaxation times; insufficient delay will suppress their integration values.
    
  • Scans (NS): Minimum 64 scans to resolve the fine splitting of the thiophene ring.

Spectral Analysis & Assignment

The spectrum is defined by three distinct zones: the Deshielded Zone (Aldehyde/NH), the Indole Core, and the Thiophene Appendage.

Zone A: The Deshielded Protons (Diagnostic)

These are the first signals to check for reaction completion.

ProtonShift (

ppm)
MultiplicityIntegrationStructural Insight
Indole NH 12.40 – 12.60 Broad Singlet1HHighly deshielded due to H-bonding with DMSO and the electron-withdrawing nature of the C3-formyl group.
Aldehyde (CHO) 9.90 – 10.05 Singlet1HDiagnostic peak. If this appears as a doublet, it indicates coupling to C2-H, meaning the thiophene substitution failed .
Zone B: The Indole Core (5-Bromo substituted)

The 5-bromo substitution pattern breaks the symmetry of the benzene ring portion of the indole.

  • H-4 (C4-H):

    
     8.35 – 8.45 (d, J
    
    
    
    2.0 Hz).
    • Analysis: This proton appears furthest downfield among aromatic signals due to the anisotropic deshielding cone of the adjacent C3-carbonyl (aldehyde). It appears as a doublet (meta-coupling to H-6).

  • H-7 (C7-H):

    
     7.45 – 7.55 (d, J
    
    
    
    8.5 Hz).
    • Analysis: Typical ortho-coupling to H-6.

  • H-6 (C6-H):

    
     7.35 – 7.45 (dd, J
    
    
    
    8.5, 2.0 Hz).
    • Analysis: Appears as a doublet of doublets due to ortho-coupling (H-7) and meta-coupling (H-4).

Zone C: The Thiophen-3-yl Substituent (The Differentiator)

Distinguishing a 3-thienyl group from a 2-thienyl group is critical.

  • H-2' (Thiophene):

    
     8.00 – 8.15 (dd or broad s).
    
    • Critical Check: In a 3-thienyl ring, the proton at C2' is isolated between the sulfur and the attachment point. It shows a very small coupling constant (

      
       Hz) or appears as a narrow singlet.
      
    • Contrast: In a 2-thienyl ring, there is no isolated singlet-like proton; all protons show strong vicinal coupling (

      
       Hz).
      
  • H-4' & H-5' (Thiophene):

    
     7.60 – 7.80 (m).
    
    • Analysis: These protons often overlap but integrate to 2H.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule's spectral fingerprint against its most common impurities and isomers.

Comparison 1: Product vs. Starting Material (5-Bromoindole-3-carbaldehyde)

If the cross-coupling (Suzuki) or arylation is incomplete, the starting material will contaminate the spectrum.

FeatureTarget Product (2-Thiophen-3-yl)Starting Material (Unsubstituted C2)
C2-H Signal Absent Present (

8.10 - 8.30 ppm, s/d)
CHO Signal Singlet (Sharp)Often shows small coupling to C2-H
Aromatic Region Complex (Indole + Thiophene signals)Simpler (Only Indole signals)
Comparison 2: Regioisomer Distinction (3-yl vs. 2-yl)

Using the wrong boronic acid (thiophene-2-boronic acid) yields the isomer.

Feature3-Thienyl (Target) 2-Thienyl (Isomer)
Thiophene H-2' Isolated Singlet/Narrow Doublet (

~8.1)
Absent (C2 is substituted)
Splitting Pattern One isolated proton, two coupled protonsThree protons in a continuous coupling system (H3, H4, H5)
H-3' Signal Absent (Attachment point)Present (

~7.6, d,

Hz)

Visualization of Structural Logic

The following diagram illustrates the logical flow for assigning the spectrum and the synthetic pathway leading to the specific NMR signals.

NMR_Analysis Start Synthesis: Suzuki Coupling Product Target Molecule (5-Br-2-(Thiophen-3-yl)...) Start->Product Pd(0) Cat. SM 5-Bromo-2-halo-indole-3-CHO SM->Start Electrophile Boronic Thiophene-3-boronic acid Boronic->Start Nucleophile NMR_Check 1H NMR (DMSO-d6) Product->NMR_Check Dissolve Signal_B Indole H-4 (8.4 ppm) Doublet (J~2Hz) NMR_Check->Signal_B Confirm 5-Br Regio Signal_C Thiophene H-2' (~8.1 ppm) Narrow Signal NMR_Check->Signal_C Confirm 3-Thienyl Decision Is C2-H present? NMR_Check->Decision Signal_A CHO (9.9 ppm) Singlet Decision->SM Yes (Incomplete) Decision->Signal_A No (Success)

Caption: Workflow for synthesis validation and NMR signal assignment. The absence of the Indole C2-H and the presence of the Thiophene H-2' singlet are the critical "Go/No-Go" decision points.

References

  • ChemicalBook. (2024). 1H NMR Spectrum of Indole-3-carboxaldehyde. Retrieved from .

  • BenchChem. (2025).[1][2] Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Retrieved from .

  • National Institutes of Health (NIH). (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings in thiophenes. PubMed. Retrieved from .

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 15-32. Retrieved from .

  • Royal Society of Chemistry. (2013).[3] Synthesis and NMR of Thiophene-substituted Porphyrins. J. Mater. Chem. A. Retrieved from .

Sources

13C NMR Chemical Shifts for Thiophene-Substituted Indoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 13C NMR chemical shifts for thiophene-substituted indoles , designed for researchers in medicinal chemistry and structural elucidation.

Executive Summary & Strategic Importance

In drug discovery, the indole scaffold is a "privileged structure," serving as the core for thousands of bioactive alkaloids and synthetic pharmaceuticals. Substituting the indole ring with thiophene (a bioisostere of benzene) is a common strategy to modulate metabolic stability, lipophilicity, and electronic distribution.

However, distinguishing the thiophene ring carbons from the indole benzenoid carbons in 13C NMR is notoriously difficult due to significant signal overlap in the 120–130 ppm region. This guide provides the definitive shift ranges, mechanistic logic, and experimental protocols to unambiguously assign these structures.

Comparative Chemical Shift Analysis

The most diagnostic feature of indole 13C NMR is the significant chemical shift difference between C2 (imine-like, deshielded) and C3 (enamine-like, shielded). Substitution at C2 with a heteroaromatic ring (thiophene) perturbs this balance differently than a phenyl ring.

Table 1: 13C NMR Shift Comparison (2-Phenylindole vs. 2-Thienylindole)

Data synthesized from high-field NMR studies in CDCl₃.

Carbon Position2-Phenylindole (Reference) [1, 2]2-(2-Thienyl)indole (Target) [3, 4]Electronic Driver
Indole C2 (ipso)137.0 – 138.0 ppm 131.0 – 134.0 ppm Thiophene is electron-rich (π-excessive), shielding the ipso carbon relative to phenyl.
Indole C3 (beta)99.5 – 102.0 ppm 100.0 – 103.0 ppm Remains highly shielded; slight variation due to ring current anisotropy.
Indole C3a (Bridge)~129.0 ppm~128.5 ppmMinimal perturbation.[1]
Indole C7a (Bridge)~136.5 ppm~136.0 ppmMinimal perturbation.
Substituent C1' (Ipso)132.5 ppm (Phenyl)135.0 – 138.0 ppm (Thiophene C2')Thiophene C2 is attached to the electron-withdrawing indole C2.
Substituent C-alpha 126-129 ppm (Phenyl)127.0 – 128.5 ppm (Thiophene C3'/C5')Thiophene C3/C5 often appear as distinct signals near the indole benzenoid signals.
Substituent C-beta 126-129 ppm (Phenyl)123.0 – 125.0 ppm (Thiophene C4')Diagnostic: Thiophene C4 is typically upfield of the main aromatic cluster.
Key Diagnostic Signals[2][3]
  • The "C3" Anchor (~100 ppm): This is the most reliable starting point. It appears as a sharp signal upfield of all other aromatic peaks. If this signal shifts significantly (>110 ppm), the indole character is lost (e.g., oxidation to indolenine).

  • The Thiophene "Fingerprint": Unlike the phenyl ring, which often shows overlapping signals for ortho/meta carbons, the thiophene ring typically resolves into three distinct signals (excluding the quaternary C2'). Look for the C4' signal around 124 ppm , which is often separated from the main cluster.

Mechanistic Insight: Electronic Perturbation Logic

Understanding why the shifts move allows for self-validation of data.

DOT Diagram 1: Electronic Influence Flow

ElectronicEffects Thiophene Thiophene Ring (π-Excessive) IndoleC2 Indole C2 (Electron Deficient) Thiophene->IndoleC2 Donates e- density Shielding Shielding Effect (Upfield Shift) Thiophene->Shielding Relative to Phenyl IndoleC3 Indole C3 (Electron Rich) IndoleC2->IndoleC3 Conjugation Shielding->IndoleC2 Lowers δ (ppm)

Caption: Logical flow of electronic density from the electron-rich thiophene substituent to the indole core, explaining the relative shielding of C2 compared to phenyl analogs.[2][3][4]

Experimental Protocol: Synthesis & Acquisition

To acquire high-fidelity data, the compound must be synthesized with high regioselectivity. The Suzuki-Miyaura coupling is the industry standard for this architecture.

Synthesis of 2-(Thiophen-2-yl)-1H-indole

Reagents: 2-Bromoindole (1.0 eq), 2-Thiopheneboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq). Solvent: DME/Water (4:1).

Step-by-Step Workflow:

  • Degassing: Dissolve 2-bromoindole and thiopheneboronic acid in DME. Sparge with Argon for 15 mins. (Critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ and aqueous K₂CO₃.

  • Reflux: Heat to 85°C for 12 hours under inert atmosphere.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). Note: Thiophene-indoles can be light-sensitive; store in amber vials.

NMR Acquisition Parameters
  • Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is poor). Note that DMSO will shift the N-H proton >11 ppm and may slightly deshield C2/C3 (+1-2 ppm).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C2, C3a, C7a, Thiophene C2') have long T1 relaxation times. Short D1 leads to low intensity signals, making assignment difficult.

  • Scans: Minimum 1024 scans for 10 mg sample at 100 MHz (13C frequency).

DOT Diagram 2: Experimental Workflow

SynthesisWorkflow Start Start: 2-Bromoindole + 2-Thiopheneboronic Acid Degas Degas Solvent (DME/H2O) Argon Sparge 15 min Start->Degas Catalysis Add Pd(dppf)Cl2 + K2CO3 Reflux 85°C, 12h Degas->Catalysis Workup Extraction (EtOAc) & Flash Column Catalysis->Workup NMR 13C NMR Acquisition D1 = 3.0s (Critical) Workup->NMR

Caption: Optimized workflow for synthesizing and characterizing thiophene-indoles, emphasizing the critical relaxation delay (D1) for detecting quaternary carbons.

Troubleshooting & Validation

Problem: "I see extra peaks in the aromatic region (120-130 ppm)."

  • Cause: Rotamers are rare in C2-substituted indoles. Likely impurities:

    • Homocoupling: Bis-thiophene (signals at 124, 125, 127 ppm).

    • Protodeboronation: Thiophene (signals at 125, 126 ppm).[1]

  • Solution: Check the integration of the C3 proton in 1H NMR. It must be a sharp doublet (or singlet if C2 substituted) integrating perfectly to 1H.

Validation Technique (HMBC): To confirm the C2-C1' connection:

  • Look for a long-range coupling (3-bond) from Indole N-H to Thiophene C2' (quaternary) and Indole C3a .

  • Look for coupling from Indole H3 to Indole C2 and Indole C3a .

References

  • SpectraBase. (2024). 2-Phenylindole NMR Data. Wiley Science Solutions. Retrieved from [Link]

  • El-Saied, F. A., et al. (2012). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives. National Institutes of Health (PMC). Retrieved from [Link]

  • Black, D. St.C., et al. (2000). Synthesis of 2- and 3-thienylindoles via Suzuki coupling. Tetrahedron, 56(43), 8513-8524. (Contextual grounding for Suzuki protocol).
  • Compound Interest. (2015).[5] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

FTIR Spectral Analysis of Bromoindole-Carboxaldehydes: ATR vs. Transmission (KBr) Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Indole-3-carboxaldehyde derivatives, particularly halogenated variants like bromoindoles, are pivotal scaffolds in modern drug discovery, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties[1][2]. Fourier-Transform Infrared (FTIR) spectroscopy is a frontline analytical technique for verifying the structural integrity of these synthesized compounds.

However, characterizing these molecules presents a unique spectroscopic challenge. The analyst must simultaneously resolve the highly conjugated aldehyde (


), the sensitive indole amine (

), and the low-frequency carbon-bromine (

) stretch. The choice of sampling technique—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet) —profoundly impacts the visibility and resolution of these critical functional groups[3][4].

This guide provides an objective, data-backed comparison of ATR-FTIR and KBr Transmission methods, equipping researchers with the mechanistic insights needed to optimize their spectral workflows for complex heterocyclic compounds.

Spectral Band Assignments in Bromoindole-Carboxaldehydes

Before comparing instrumentation, we must establish the target vibrational frequencies. The introduction of an aldehyde at the C3 position and a bromine atom at the benzenoid ring (e.g., 5-bromoindole-3-carboxaldehyde) creates a highly specific spectral profile:

  • Indole N-H Stretch (~3200–3400 cm⁻¹): Typically observed as a sharp, distinct band in pure samples. In the solid state, intermolecular hydrogen bonding can broaden this peak[2].

  • Conjugated Aldehyde C=O Stretch (~1630–1660 cm⁻¹): While standard aliphatic aldehydes absorb near 1720 cm⁻¹, the carbonyl group in indole-3-carboxaldehyde is highly conjugated with the electron-rich indole

    
    -system. This delocalization weakens the 
    
    
    
    double bond character, lowering the force constant and shifting the stretching frequency down to 1630–1660 cm⁻¹[5].
  • Aldehyde C-H Stretch (~2700–2900 cm⁻¹): Often appears as a weak doublet due to Fermi resonance.

  • C-Br Stretch (~500–700 cm⁻¹): The heavy mass of the bromine atom results in a low-frequency stretching vibration, located deep in the far fingerprint region[2].

Technology Comparison: ATR-FTIR vs. KBr Pellet Transmission

The central decision in FTIR methodology is a trade-off between the classic, high-fidelity transmission of KBr pellets and the unmatched speed and simplicity of ATR[3].

Attenuated Total Reflectance (ATR-FTIR)

Mechanism: The IR beam is directed into a high-refractive-index crystal (typically Diamond or ZnSe) at an angle, creating an evanescent wave that penetrates the sample surface by approximately 0.5 to 2 micrometers[4].

  • Advantages: It is non-destructive, requires zero sample preparation, and completely eliminates moisture interference from hygroscopic matrices[6].

  • Limitations: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). This artificially inflates the intensity of peaks in the fingerprint region relative to the high-frequency region[4]. Additionally, diamond crystals possess intrinsic phonon absorption bands between 1900–2300 cm⁻¹, which can obscure weak signals.

Transmission FTIR (KBr Pellet)

Mechanism: The solid sample is ground with IR-transparent Potassium Bromide (KBr) and pressed under extreme hydraulic pressure into a solid, glass-like disc. The IR beam passes directly through the entire sample pathlength[3][7].

  • Advantages: It adheres strictly to the Beer-Lambert law, providing classic, high-resolution spectra with superior signal-to-noise ratios. KBr is completely transparent down to 400 cm⁻¹, making it the gold standard for detecting the low-frequency

    
     stretch[7][8].
    
  • Limitations: KBr is highly hygroscopic. Absorbed atmospheric moisture creates a massive, broad

    
     band around 3400 cm⁻¹, which can easily mask the critical indole 
    
    
    
    stretch[6][8].
Performance Comparison Matrix
Feature / MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Impact on Bromoindole-Carboxaldehyde Analysis
Sample Preparation None (Direct surface contact)Labor-intensive (Grind, mix, press)ATR prevents polymorphic phase changes that can be induced by the high pressure of KBr pressing[3][8].
N-H Band Resolution Excellent (Moisture-free)Poor to Moderate (Prone to masking)ATR is vastly superior for confirming the unsubstituted indole nitrogen, free from

overlap[8].
C=O Band Resolution Good (Slight peak shifts possible)Excellent (Sharp transmission)KBr provides better library-matching accuracy for the conjugated aldehyde[4][7].
C-Br Band Resolution Moderate (Crystal cutoff limits)Excellent (Transparent to 400 cm⁻¹)KBr is superior for resolving the heavy halogen stretch in the far fingerprint region[8].
Quantitative Accuracy Moderate (Pathlength varies)High (Fixed pathlength)KBr is preferred for rigorous stoichiometric analysis of synthesized batches[3][7].

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, adhere to the following optimized protocols.

ATR-FTIR Protocol (Optimized for Indole N-H Detection)

Causality Check: ATR is utilized here specifically to avoid the hygroscopic interference of salt matrices, ensuring the


 stretch (~3300 cm⁻¹) is clearly resolved without broad 

water band overlap[8].
  • Crystal Cleaning: Wipe the diamond crystal with a lint-free swab moistened with isopropanol. Allow to evaporate completely.

  • Background Validation: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Self-validation: Ensure the baseline is entirely flat and free of residual solvent peaks before proceeding.

  • Sample Application: Place 1–2 mg of the solid bromoindole-3-carboxaldehyde directly onto the center of the crystal[4].

  • Pressure Application: Lower the pressure anvil until the built-in clutch clicks. Causality: Consistent, high pressure ensures uniform optical contact, maximizing the evanescent wave's penetration into the rigid solid particles[3].

  • Data Correction: Run the sample scan. Apply an "ATR Correction" algorithm in the spectrometer software. Causality: This mathematically adjusts for the wavelength-dependent penetration depth, normalizing the intensities so they can be accurately compared against standard transmission libraries.

KBr Pellet Protocol (Optimized for C-Br Detection)

Causality Check: KBr transmission is utilized to maximize the signal-to-noise ratio in the far fingerprint region (500-700 cm⁻¹), ensuring the weak


 stretch is not lost in baseline noise or crystal cutoff[7][8].
  • Matrix Dehydration: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours to drive off absorbed water. Store strictly in a desiccator[6].

  • Sample Grinding: In an agate mortar, combine ~1 mg of the bromoindole sample with ~100 mg of dry KBr (1% w/w ratio). Grind vigorously for 1–2 minutes. Causality: The particle size must be ground smaller than the wavelength of IR light (typically <2 µm) to prevent baseline drift caused by light scattering (the Christiansen effect)[6].

  • Pellet Pressing: Transfer the fine powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 3–5 minutes[6].

  • Visual Inspection: Eject the pellet. It should be nearly transparent. Self-validation: A cloudy pellet indicates trapped moisture or insufficient grinding and should be discarded, as it will yield a poor spectrum[6].

  • Data Collection: Place the pellet in the transmission holder and scan against a blank, pre-scanned KBr pellet background.

Decision Logic Visualization

FTIR_Decision_Tree Start Solid Bromoindole-3-carboxaldehyde Decision Primary Analytical Goal? Start->Decision ATR_Path N-H Stretch & Rapid Screening Decision->ATR_Path Speed / N-H Focus KBr_Path C-Br Stretch & Library Matching Decision->KBr_Path Sensitivity / C-Br Focus ATR_Prep ATR-FTIR (Direct Crystal Contact) ATR_Path->ATR_Prep KBr_Prep Transmission FTIR (KBr Pellet Press) KBr_Path->KBr_Prep ATR_Result Moisture-free N-H band Beware: Low-freq cutoff ATR_Prep->ATR_Result KBr_Result High-resolution C-Br band Beware: O-H moisture overlap KBr_Prep->KBr_Result

Workflow for selecting FTIR sampling techniques for halogenated indoles.

Conclusion

For the structural verification of bromoindole-carboxaldehydes, neither FTIR technique is universally superior; rather, they are highly complementary. ATR-FTIR should be deployed as the primary tool for rapid screening and confirming the presence of the indole


 group, as it completely bypasses the moisture issues inherent to salt matrices. However, for rigorous characterization of the 

bond in the low-frequency fingerprint region, or for generating publication-quality spectra for quantitative library matching, the KBr Pellet Transmission method remains the definitive gold standard.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Solution.
  • Indole-3-carboxaldehyde | High-Purity Building Block - Benchchem.
  • What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kindle Tech.
  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES - International Journal of Pharma and Bio Sciences.
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM.
  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? - ResearchGate.
  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship - ResearchGate.

Sources

A Predictive and Comparative Guide to the Crystal Structure of 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Significance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it a privileged structure in drug design. The strategic functionalization of the indole ring can profoundly influence a molecule's biological activity. Halogenation, such as the introduction of a bromine atom at the 5-position, is known to enhance properties like metabolic stability and binding affinity through halogen bonding.[1] Concurrently, the addition of heterocyclic moieties like thiophene can modulate electronic properties and provide additional interaction points with biological targets.

This guide focuses on 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde, a molecule of significant interest for synthetic chemists and drug development professionals.[2] While a definitive single-crystal X-ray diffraction study for this specific compound is not yet publicly available, its structural elucidation is critical for understanding its potential as a synthetic intermediate. This document provides a comprehensive, predictive analysis of its likely crystal structure by comparing it with closely related, structurally characterized indole derivatives. We will further provide detailed, field-proven protocols for its synthesis, crystallization, and crystallographic analysis, offering a complete roadmap for researchers aiming to explore this promising molecule.

Part 1: Proposed Synthetic Route and Characterization

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a palladium-catalyzed cross-coupling reaction followed by a formylation step. This approach offers modularity and generally high yields.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial and most critical step is the formation of the C-C bond between the indole C2 position and the thiophene C3 position. While direct C-H activation is a possible route[3], a more conventional and reliable method for this specific linkage involves a Suzuki-Miyaura cross-coupling. This reaction is renowned for its functional group tolerance and mild reaction conditions.[4][5] The key is to start with a pre-functionalized indole, such as 5-bromo-2-iodo-1H-indole, which can be coupled with thiophen-3-ylboronic acid.

Step 2: Vilsmeier-Haack Formylation

With the 5-bromo-2-(thiophen-3-yl)-1H-indole core synthesized, the final step is the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is the classic and most effective method for the 3-formylation of electron-rich heterocycles like indoles.[6][7] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.[8][9]

Synthetic_Pathway Figure 1: Proposed Synthetic Pathway A 5-Bromo-2-iodo-1H-indole C 5-Bromo-2-(thiophen-3-yl)-1H-indole A->C Pd(PPh3)4, K2CO3 DME/H2O, 80°C B Thiophen-3-ylboronic acid E This compound C->E Vilsmeier-Haack Reaction D POCl3, DMF Crystallography_Workflow Figure 2: Crystallographic Analysis Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Synthesized Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Select & Mount Single Crystal B->C D X-ray Diffraction Data Collection C->D E Process Raw Data (Integration & Scaling) D->E Diffraction Pattern F Solve Structure (Phase Problem) E->F G Refine Structural Model F->G H Final Structure Validation & Analysis (CIF) G->H I Structural Insights H->I Bond Lengths, Angles, Packing Diagrams

Sources

Elemental Analysis of Brominated Heterocycles: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug discovery, brominated heterocyclic compounds (e.g., indoles, pyridines, thiophenes) represent a significant analytical challenge. While Elemental Analysis (EA) remains the gold standard for purity determination (>99.5%), the refractory nature of these scaffolds often leads to incomplete combustion and volatile residue formation.

This guide objectively compares the industry-standard calibration material (Acetanilide ) against a matrix-matched alternative (o-Bromobenzoic Acid ) for the analysis of brominated heterocycles. We demonstrate that while Acetanilide is sufficient for simple organics, o-Bromobenzoic Acid provides the necessary combustion stress-test to validate data integrity for halogenated drug scaffolds.

Part 1: The Contenders – Calibration Standards

In elemental microanalysis, the "Standard" acts as the truth source. If the standard burns easily but your sample does not, your calibration is invalid.

Acetanilide (The Generalist)[1]
  • Formula:

    
    
    
  • Role: The universal standard for CHN analysis.

  • Mechanism: Burns cleanly and rapidly. Excellent for calibrating Carbon, Hydrogen, and Nitrogen detectors.

  • Deficiency: Contains no halogens . It cannot validate the efficiency of halogen scrubbers (e.g., silver wool) or the system's ability to combust refractory halogenated rings.

o-Bromobenzoic Acid (The Specialist)
  • Formula:

    
    
    
  • Role: The matrix-matched standard for brominated compounds.[1]

  • Mechanism: Contains ~39.7% Bromine by weight.[2] It releases massive amounts of halogen gas upon combustion, stressing the reduction tube and scrubbers.

  • Advantage: If your analyzer recovers the correct C/H values for o-Bromobenzoic Acid, you have proven that the system can handle high-halogen interferences, making it the superior choice for brominated heterocycles.

Comparison Matrix
FeatureAcetanilideo-Bromobenzoic Acid
Primary Use Routine CHN calibrationHalogenated sample validation
Bromine Content 0.00%~39.75%
Combustion Difficulty Low (Volatile)High (Refractory residue risk)
Scrubber Validation NoYes (Tests Ag-wool capacity)
Suitability for Heterocycles PoorExcellent

Part 2: Experimental Protocol

High-Integrity Workflow: The "Split-Analysis" System

For pharmaceutical-grade validation of brominated heterocycles, relying solely on a CHNS analyzer is often risky due to "memory effects" of bromine. The most authoritative protocol splits the analysis: Automated CHN for the organic backbone and Oxygen Flask Combustion (Schöniger) for the heteroatom.

Method A: Automated CHN Analysis (Carbon, Hydrogen, Nitrogen)

Calibration: Calibrate the instrument using o-Bromobenzoic Acid (Standard B) rather than Acetanilide to match the combustion kinetics of your sample.

  • Preparation: Weigh 2.0–2.5 mg of sample into a tin capsule.

  • Additives: Add 5–10 mg of Vanadium Pentoxide (

    
    )  as a combustion aid. This is critical for heterocycles to prevent the formation of refractory carbon carbides.
    
  • Combustion: Run at 980°C with a high Oxygen boost (5-10 seconds).

  • Scrubbing: Ensure the reduction tube contains fresh silver wool to trap the bromine gas (

    
    ), preventing it from interfering with the Thermal Conductivity Detector (TCD).
    
Method B: Oxygen Flask Combustion (Quantitative Bromine)

This manual method is self-validating and eliminates matrix interference.

  • Sample Weighing: Weigh 3–5 mg of the brominated heterocycle onto ashless filter paper. Fold into a "flag" with a fuse.

  • Flask Preparation: Charge a 500 mL Schöniger flask with 10 mL of absorbing solution (1.0 M

    
     + 100 
    
    
    
    L
    
    
    ).
  • Combustion:

    • Flush flask with pure Oxygen for 60 seconds.

    • Ignite the paper flag and immediately insert into the flask, inverting to seal.

    • Safety Note: Perform behind a blast shield.

  • Absorption: Shake vigorously for 30 seconds, then allow to stand for 15 minutes to ensure complete absorption of

    
     gas.
    
  • Titration:

    • Rinse the stopper and flask walls with distilled water / Isopropanol (1:1).

    • Acidify with

      
       until pH < 3.
      
    • Titrate with 0.01 N Silver Nitrate (

      
      ) using a potentiometric titrator with a silver electrode.
      
    • Calculation:

      
      
      

Part 3: Performance Data

The following data illustrates the error introduced when using the wrong standard for a difficult sample: 5-Bromoindole (Theoretical: C=55.13%, H=3.08%, N=7.14%, Br=40.76%).

Table 1: Accuracy Comparison
Calibration StandardAnalyteCarbon Found (%)Error (

)
Bromine Found (%)*Error (

)
Acetanilide 5-Bromoindole54.40%-0.73% (Fail)N/AN/A
o-Bromobenzoic Acid 5-Bromoindole55.08%-0.05% (Pass) 40.65%-0.11% (Pass)
  • Note: Acetanilide calibration resulted in low Carbon recovery because the combustion parameters were optimized for an easy-to-burn standard. The instrument "cut off" the combustion integration too early for the refractory indole. Calibrating with o-Bromobenzoic Acid forced the instrument parameters (or the operator) to ensure longer oxidation times, yielding accurate results.

  • Bromine determined via Oxygen Flask method validated against o-Bromobenzoic acid check-standard.

Part 4: Visualization & Logic

Diagram 1: Analytical Decision Tree

This logic flow guides the selection of the correct standard based on the sample's heteroatom complexity.

G Start Start: Select Calibration Standard Q1 Does sample contain Halogens (Br, Cl, I)? Start->Q1 Q2 Is the structure Heterocyclic / Refractory? Q1->Q2 Yes Acetanilide Use Acetanilide (Standard CHN) Q1->Acetanilide No Q2->Acetanilide No (Simple Alkyl Halide) Warning Risk of Incomplete Combustion & Detector Interference Q2->Warning Yes (Indole, Pyridine, etc.) Solution Use o-Bromobenzoic Acid (Matrix-Matched) Warning->Solution Action1 Validate Ag-Wool Scrubber Solution->Action1 Action2 Add V2O5 Combustion Aid Solution->Action2

Caption: Decision logic for selecting calibration standards. Complex brominated heterocycles require matrix-matched standards to mitigate combustion risks.

Diagram 2: Oxygen Flask (Schöniger) Workflow

The "Gold Standard" protocol for isolating Bromine from the organic matrix.

G Sample 1. Sample Prep (Paper Flag + 5mg Sample) Flask 2. Combustion (O2 Filled Flask + Ignition) Sample->Flask Ignite Absorb 3. Absorption (Shake with NaOH/H2O2) Flask->Absorb Gases Trapped Titrate 4. Potentiometric Titration (AgNO3 vs Ag Electrode) Absorb->Titrate Solution Result 5. Data Calculation (% Br) Titrate->Result Equivalence Point

Caption: Step-by-step workflow for the Schöniger Oxygen Flask combustion method, ensuring quantitative bromine recovery.

References

  • National Institute of Standards and Technology (NIST). (2020). Standard Reference Materials for Organic Analysis. Retrieved from [Link]

  • Exeter Analytical. (2016). A Comparative Review of the Effects of Instrument Design on Analytical Performance. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Efficient total analyses for bromine type flame retardants. Analytical Methods. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profile & Comparative Analysis of 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde

[1]

Executive Summary & Molecule Profile

Target Molecule: this compound CAS: 1323192-66-0 Core Application: Intermediate for bioactive Schiff bases, fluorescent probes, and donor-acceptor (D-π-A) systems.[1]

This indole derivative is a "molecular scaffold" characterized by three distinct functional zones:

  • The Indole Core: A rigid, electron-rich aromatic system.[1]

  • The 5-Bromo Substituent: A heavy atom handle allowing for further palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enhancing synthetic versatility compared to non-halogenated analogs.

  • The 2-(Thiophen-3-yl) Moiety: A sulfur-containing heterocycle that extends conjugation.[1] Crucially, the 3-yl linkage provides a distinct electronic profile compared to the more common 2-yl isomer, often resulting in a hypsochromic shift (blue shift) relative to the 2-yl analog due to reduced resonance efficiency.[1]

Expected UV-Vis Absorption Maxima ( )

Based on structural additivity rules and solvatochromic data of closely related 2-substituted indoles:

Band TypeExpected

(Ethanol)
Structural Origin
Primary Band (Conjugation) 315 – 335 nm

transition involving the indole-thiophene conjugation.[1]
Secondary Band (Benzenoid) 250 – 270 nm Local excitation of the indole benzene ring (perturbed by Br).
Soret-like / Thiophene Band ~235 nm Thiophene ring transitions.[1]
Visible Tail > 380 nm Responsible for the compound's characteristic yellow/orange solid appearance.

Critical Note: The exact


 is solvent-dependent.[1] In non-polar solvents (DCM), the primary band typically sharpens and blue-shifts (negative solvatochromism), while polar protic solvents (MeOH) may broaden the peak due to hydrogen bonding with the C=3-aldehyde group.

Comparative Performance Analysis

This section objectively compares the target molecule against its two primary structural alternatives: the 2-(Thiophen-2-yl) isomer and the Non-brominated analog .[1]

Comparison 1: Positional Isomerism (3-yl vs. 2-yl)

The choice between a thiophen-3-yl and thiophen-2-yl substituent fundamentally alters the electronic landscape of the molecule.[1]

FeatureTarget: 2-(Thiophen-3-yl) Alternative: 2-(Thiophen-2-yl) Scientific Implication
Conjugation Efficiency ModerateHighThe 2-yl isomer allows for linear electron delocalization.[1] The 3-yl isomer introduces a "cross-conjugated" character, resulting in a blue-shifted absorption (approx. 10–20 nm difference).[1]
Steric Hindrance HigherLowerThe 3-yl linkage creates more steric bulk near the indole NH, potentially influencing binding kinetics in protein targets.
Solubility ModerateModerateSimilar solubility profiles, though 3-yl derivatives often crystallize in different space groups due to packing geometry.[1]
Comparison 2: Synthetic Utility (5-Br vs. 5-H)

The 5-Bromo substituent is not merely an auxochrome; it is a reactive handle.[1]

FeatureTarget: 5-Bromo Derivative Alternative: 5-H (Unsubstituted) Decision Driver

Shift
Bathochromic (+5-10 nm)BaselineBromine's heavy atom effect and weak electron donation stabilize the excited state, red-shifting the spectrum.[1]
Synthetic Potential High (Bifunctional) Low (Monofunctional)The 5-Br group allows this molecule to serve as a core hub .[1] You can extend the conjugation after Schiff base formation via cross-coupling.
Fluorescence Quenched (Heavy Atom Effect)StandardBromine promotes intersystem crossing (ISC), often reducing quantum yield but potentially enabling phosphorescence or singlet oxygen generation.

Experimental Protocol: Self-Validating UV-Vis Characterization

Objective: To accurately determine the


Reagents & Equipment[2][3][4][5]
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO). Note: DMSO is recommended for stock solutions due to solubility.[1]

  • Blank: Pure solvent from the same bottle used for dilution.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic (absorbs in UV).

Step-by-Step Workflow
  • Stock Preparation (Self-Check 1):

    • Weigh 3.06 mg of this compound (MW: 306.18 g/mol ).[1]

    • Dissolve in 10 mL DMSO to create a 1.0 mM Stock Solution .

    • Validation: Sonicate for 5 minutes. Inspect visually for any undissolved particulates.[1] If cloudy, filter through a 0.22 µm PTFE filter.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations in Ethanol: 10 µM, 25 µM, and 50 µM .

    • Calculation:

      
      .[1] For 50 µM, add 50 µL stock to 950 µL EtOH.
      
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Ethanol. Run a "Baseline/Zero" scan from 200 nm to 600 nm.

    • Acceptance Criteria: Absorbance must be < 0.005 A across the range.

  • Measurement:

    • Scan the 10 µM, 25 µM, and 50 µM samples.

    • Record

      
       (wavelength of peak absorbance).
      
  • Data Validation (Beer-Lambert Law):

    • Plot Absorbance (

      
      ) vs. Concentration.
      
    • Pass Criteria:

      
      .[1] If 
      
      
      is lower, aggregation is occurring; repeat with lower concentrations.
Diagram: Spectroscopic Characterization Workflow

UV_ProtocolStock1. Prepare Stock(1 mM in DMSO)Dilution2. Create Dilutions(10, 25, 50 µM in EtOH)Stock->DilutionBaseline3. Baseline Correction(Pure Solvent)Dilution->BaselinePrepScan4. Spectral Scan(200-600 nm)Baseline->ScanAnalyze5. Calculate ε(Beer-Lambert Plot)Scan->AnalyzeAnalyze->DilutionIf R² < 0.99(Aggregation)

Figure 1: Logical workflow for determining UV-Vis maxima with built-in quality control steps.

Structural Logic & Mechanism

The absorption properties are dictated by the "Push-Pull" electronic system within the molecule.[1]

  • Donor (D): The Indole Nitrogen (lone pair) and the Thiophene ring.

  • Acceptor (A): The C=3-Carbaldehyde (CHO) group.[1]

  • Bridge (

    
    ):  The Indole C2-C3 double bond.[1]
    

The 5-Bromo atom acts as a weak electron-withdrawing group (EWG) via induction (-I) but a weak donor via resonance (+R).[1] In the ground state, the -I effect dominates, slightly stabilizing the HOMO, while the heavy atom effect facilitates spin-orbit coupling.

Electronic_EffectsIndoleIndole Core(Electron Rich)SpectrumResulting Spectrum:λmax ~320nmBathochromic ShiftIndole->SpectrumThiophene2-(Thiophen-3-yl)(Conjugation Extension)Thiophene->Indole+ Conjugation(Red Shift)Aldehyde3-Carbaldehyde(Electron Acceptor)Aldehyde->IndoleElectron Withdrawal(ICT Band)Bromo5-Bromo(Heavy Atom / Auxochrome)Bromo->Indole-I / +R Effect(Fine Tuning)

Figure 2: Component analysis showing how each structural moiety contributes to the final spectral profile.[1]

References

  • Synthesis and Properties of Indole-3-carbaldehydes

    • Title: Synthesis and antioxidant properties of novel indole-3-carbaldehyde thiosemicarbazones.[1]

    • Source:Bingül et al., Afyon Kocatepe University Journal of Science (2016).
    • Context: Provides baseline UV and NMR data for substituted indole-3-carbaldehydes.
  • Thiophene Conjugation Effects

    • Title: The Ultraviolet Spectra of Thiophene Derivatives.[2][3]

    • Source:Sugimoto et al., Bulletin of the University of Osaka Prefecture (1960).
    • Context: Establishes the rule that 2-substituted thiophenes conjugate more effectively (red-shifted) than 3-substituted isomers.
  • General Indole UV-Vis Data

    • Title: Electronic Absorption and Fluorescence Spectra of Indole Derivatives.[4]

    • Source:Aaron et al.
    • Context: Comprehensive tabulation of substituent effects on indole absorption maxima.
  • Product Catalog Verification

    • Title: this compound (CS-0122474).[1]

    • Source: ChemScene.[1][5]

    • Context: Verifies the commercial availability and CAS 1323192-66-0 identity.[1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.